1-(4-Fluoro-2-nitrophenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSYVUYWCVGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283739 | |
| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39616-99-4 | |
| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39616-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-2-nitrophenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one (CAS 39616-99-4): A Keystone Intermediate in Synthetic Chemistry
This guide offers a comprehensive technical overview of 1-(4-Fluoro-2-nitrophenyl)propan-2-one, a pivotal intermediate in the synthesis of complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, applications, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.
Core Identity and Physicochemical Characteristics
This compound, registered under CAS number 39616-99-4, is a substituted aromatic ketone. Its structure is distinguished by a phenyl ring functionalized with a fluorine atom at the para-position (position 4) and a nitro group at the ortho-position (position 2) relative to the propan-2-one substituent.[1] This specific arrangement of functional groups imparts a unique electronic character and reactivity profile, making it a valuable precursor in multi-step synthetic pathways.[1]
The presence of the strong electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, while the highly electronegative fluorine atom further influences the molecule's reactivity through inductive effects.[1] This electronic configuration is central to its utility in organic synthesis.
Table 1: Chemical Identity and Properties of CAS 39616-99-4
| Parameter | Value | Source(s) |
| CAS Number | 39616-99-4 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(4-fluoro-2-nitorphenyl)acetone; 4-fluoro-2-nitrophenyl acetone | [2] |
| Molecular Formula | C₉H₈FNO₃ | [1][2] |
| Molecular Weight | 197.16 g/mol | [1][2] |
| Appearance | Typically a crystalline solid, pale yellow to amber in color. | [1] |
| Storage Condition | 2-8°C, Inert atmosphere | [1][3] |
Synthesis and Reactivity Profile
The strategic value of this compound lies in its accessibility through targeted synthesis and its predictable reactivity in subsequent transformations.
Synthetic Pathway
A documented method for preparing this compound involves the use of a macroporous strong acid-type catalytic resin.[4] This approach represents an advancement over traditional methods that may generate significant acid-containing waste.[4] The synthesis starts from 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one in an acetic acid medium.
The causality behind this choice of catalyst and medium is rooted in efficiency and environmental consideration. The solid acid catalyst is easily separable from the reaction mixture, simplifying purification and reducing corrosive waste streams. Acetic acid serves as an effective solvent that facilitates the reaction while being relatively benign.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional groups: the nitro group, the carbonyl group (ketone), and the carbon-fluorine bond on the aromatic ring.
-
Reduction of the Nitro Group: The ortho-nitro group is a key reactive site. It can be readily reduced to an amino group (-NH₂) using various reducing agents. This transformation is fundamental to its application in synthesizing heterocyclic compounds, such as indoles.[1][5]
-
Carbonyl Chemistry: The ketone functional group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol or reactions involving the enolate.
-
Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, although this is generally less common than reactions involving the other functional groups.
Caption: Key reactive sites on the this compound molecule.
Application in the Synthesis of 6-Fluoro-2-methylindole
A prominent application of this compound is as a direct precursor in the synthesis of 6-fluoro-2-methylindole.[5] This indole derivative is a valuable building block in medicinal chemistry. The synthesis proceeds via a reductive cyclization reaction where the nitro group is reduced, and the resulting amine undergoes an intramolecular condensation with the adjacent ketone.
Experimental Protocol: Synthesis of 6-Fluoro-2-methylindole
This protocol is based on a patented procedure and serves as a self-validating system where reaction completion can be monitored chromatographically.
Materials:
-
This compound (5.1 mmol, 1.0 g)
-
Triruthenium dodecacarbonyl [Ru₃(CO)₁₂] (4 mol%, 130 mg)
-
2,2'-Bipyridine (397 mg)
-
Toluene (40 g)
-
Nitrogen gas supply
-
100 mL stainless steel autoclave
Procedure:
-
Reactor Charging: To a 100 mL stainless steel autoclave, add 1.0 g of this compound, 130 mg of triruthenium dodecacarbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.[5]
-
Inerting: Seal the autoclave and purge the system thoroughly with nitrogen gas to establish an inert atmosphere. This is crucial to prevent oxidation of the catalyst and reagents.
-
Reaction: Pressurize the autoclave and heat the reaction mixture according to the specific conditions outlined in the reference patent (e.g., specific temperature and pressure).[5] The reaction involves the catalytic reduction of the nitro group and subsequent cyclization.
-
Monitoring: The reaction progress should be monitored by taking aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[5]
-
Work-up and Isolation: Upon completion (100% conversion of the starting material), cool the autoclave to room temperature and carefully vent the pressure. The reaction mixture can then be processed through standard organic work-up procedures (e.g., filtration, extraction, and solvent evaporation) to isolate the crude product.
-
Purification: Purify the crude 6-fluoro-2-methylindole using column chromatography or recrystallization to obtain the final product. The reported yield for this process is approximately 97.0%.[5]
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. While specific spectra for this compound are not provided in the public domain, characterization would typically involve:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress during its synthesis or subsequent use.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the presence and connectivity of protons, carbons, and the fluorine atom.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the key functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.
Safety, Handling, and Storage
As a nitroaromatic compound, this compound should be handled with care, assuming it may possess hazards typical of this chemical class. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 1-fluoro-2-nitrobenzene suggests the following precautions.
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale & Source Analogy |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | To prevent skin and eye contact. Similar compounds can cause skin and serious eye irritation.[6] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | To minimize inhalation exposure. Nitroaromatics can be harmful if inhaled or swallowed.[6][7] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C. | To maintain chemical stability and prevent degradation.[1] |
| In case of Exposure | Skin: Wash off immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | Standard first-aid measures for chemical exposure.[6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination.[6] |
Disclaimer: This compound is intended for research use only and is not for human or veterinary use.[1] All chemical products should be handled by trained professionals with the recognition of "having unknown hazards and toxicity."[8]
References
- This compound - 1263279-70-4 - Vulcanchem. (n.d.).
- This compound 39616-99-4 wiki - Guidechem. (n.d.).
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- 1266659-06-6|1-(5-Fluoro-2-nitrophenyl)propan-2-one - BLDpharm. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one - Hoffman Fine Chemicals. (n.d.).
- Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap. (n.d.).
- 6-FLUORO-2-METHYLINDOLE | 40311-13-5 - ChemicalBook. (2025, September 1).
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- 8. hoffmanchemicals.com [hoffmanchemicals.com]
1-(4-Fluoro-2-nitrophenyl)propan-2-one chemical properties
An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one: Properties, Synthesis, and Applications
Section 1: Introduction & Significance
This compound is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a ketone moiety, a nitro group, and a fluorine atom on a phenyl ring, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development.[1]
The presence and positioning of the substituents are key to its utility. The fluorine atom, a common bioisostere for hydrogen, is known to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The ortho-positioned nitro group is a strong electron-withdrawing group that significantly influences the electronic environment of the aromatic ring, activating it for certain reactions and serving as a precursor to an amino group, a common pharmacophore.[1] The propan-2-one side chain offers a reactive carbonyl group and an adjacent methylene group, both of which can be readily functionalized.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile compound for researchers and drug development professionals.
Section 2: Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for its accurate handling, storage, and application in a laboratory setting.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][4] |
| CAS Number | 39616-99-4 | [1][4] |
| Molecular Formula | C₉H₈FNO₃ | [1][4] |
| Molecular Weight | 197.16 g/mol | [1][4] |
| Appearance | Crystalline solid, pale yellow to amber | [1] |
| Storage Condition | 2-8°C, sealed in a dry environment |[1][5] |
Caption: Chemical structure of this compound.
Section 3: Synthesis Methodologies
The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are two distinct, field-proven protocols.
Methodology 1: Friedel-Crafts Acylation Approach
This classic method involves the electrophilic aromatic substitution of a suitably substituted benzene ring with an acylating agent.[6]
-
Principle: 1-Fluoro-3-nitrobenzene is reacted with propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the propionyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich (relative to the nitro group) position on the benzene ring. The ortho-directing effect of the fluorine and meta-directing effect of the nitro group guide the substitution.
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
Methodology 2: Catalytic Dehydration-Decarboxylation
A patented method highlights a more specialized route using a resin catalyst, which can offer milder reaction conditions and easier catalyst removal.[7]
-
Principle: This method starts with 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one. Using a macroporous strong acid resin as a catalyst in a solvent like acetic acid, the starting material undergoes a reaction sequence, likely involving dehydration and rearrangement, to yield the target compound. This approach avoids the use of harsh Lewis acids and simplifies purification.
-
Reaction Setup: To a reaction flask, add acetic acid (e.g., 5.8 parts by weight), 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one (1 part by weight), and a macroporous strong acid resin catalyst (e.g., D001 or D002, 0.24 parts by weight).[7]
-
Heating: Stir the mixture and gradually heat to approximately 110-112°C.[7]
-
Monitoring: Monitor the reaction for 3 hours, or until the starting material is consumed as confirmed by liquid chromatography (<0.2%).[7]
-
Catalyst Removal: While the solution is still hot, filter it to remove the resin catalyst. Wash the catalyst with a small amount of acetic acid to recover any residual product.[7]
-
Crystallization: Combine the filtrate and washings. Remove about two-thirds of the solvent under reduced pressure. Cool the concentrated solution to 25-30°C to induce precipitation of the product.[7]
-
Isolation: Collect the solid product by filtration, wash with a minimal amount of cold solvent, and dry to yield this compound.[7]
Section 4: Chemical Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by its three key functional groups. The interplay between the ketone, the nitro group, and the activated aromatic ring allows for a wide range of selective chemical transformations.
Caption: Key reactive sites on this compound. (Note: A real image of the structure with labels A, B, C, D would be used here).
Reactions at the Ketone Group (Site A & B)
The propan-2-one side chain exhibits typical ketone reactivity.[8]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For example, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.
-
Enolate Formation: The α-methylene protons are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then participate in reactions such as alkylations or aldol condensations, allowing for elaboration of the side chain.
Reduction of the Nitro Group (Site C)
The reduction of the nitro group to a primary amine is one of the most valuable transformations of this molecule, opening pathways to a vast number of derivatives, such as amides, sulfonamides, and quinazolines.[1][9]
-
Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-fluoro-2-aminophenyl)propan-2-one, which can be purified further if necessary.
Reactions of the Aromatic Ring (Site D)
The strong electron-withdrawing effect of the ortho-nitro group makes the aromatic ring electron-deficient. This activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the fluorine-bearing carbon, as fluorine is a good leaving group in this context.
Specialized Reactivity
Research on α-(2-nitrophenyl)ketones has shown they can undergo photoinduced rearrangement to form cyclic hydroxamates.[10] This proceeds via an oxygen transfer from the nitro group to the benzylic position, highlighting a unique reactive pathway available to this class of compounds under photochemical conditions.[10]
Section 5: Predictive Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on established principles and data from analogous compounds.[11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | -CH₃ (singlet) | δ 2.2 - 2.4 ppm | Typical range for a methyl ketone. |
| -CH₂- (singlet) | δ 4.0 - 4.3 ppm | Deshielded by the adjacent ketone and the electron-withdrawing aromatic ring. | |
| Aromatic Protons | δ 7.2 - 8.2 ppm | Complex splitting pattern (ddd, dd, etc.) due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the nitro group will be the most downfield. | |
| ¹³C NMR | C=O (ketone) | δ 200 - 205 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |
| -CH₃ | δ 28 - 32 ppm | Standard range for a methyl group adjacent to a carbonyl. | |
| -CH₂- | δ 48 - 55 ppm | Methylene carbon attached to an aromatic ring. | |
| Aromatic Carbons | δ 115 - 150 ppm | Six distinct signals are expected. The carbon attached to fluorine will show a large C-F coupling constant. | |
| IR | C=O Stretch | 1715 - 1725 cm⁻¹ | Strong absorption, typical for an aliphatic ketone. |
| N-O Stretch | 1520 - 1540 cm⁻¹ (asymmetric)1340 - 1360 cm⁻¹ (symmetric) | Two strong absorptions characteristic of a nitro group. | |
| C-F Stretch | 1200 - 1250 cm⁻¹ | Strong absorption in the fingerprint region. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 197 | Corresponds to the molecular weight of the compound. |
| | Key Fragments | m/z = 154 (M - CH₃CO)⁺m/z = 43 (CH₃CO)⁺ | Fragmentation via alpha-cleavage next to the carbonyl group is expected. |
Section 6: Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate for synthesizing higher-value compounds.
-
Pharmaceutical Scaffolds: Its most significant application is in the synthesis of heterocyclic scaffolds central to many active pharmaceutical ingredients (APIs).[1] Following the reduction of the nitro group to an amine, the resulting ortho-aminoaryl ketone is a classic precursor for building quinoline, quinazoline, and benzodiazepine ring systems.
-
Kinase Inhibitors: Many modern kinase inhibitors, particularly those targeting oncological pathways, are based on quinazoline and related heterocyclic cores.[9] The fluorine substituent on this precursor can be strategically incorporated to improve drug-like properties, such as enhancing binding affinity or blocking metabolic hotspots on the molecule.[1]
-
Agrochemicals: The structural motifs accessible from this compound are also relevant in the design of novel pesticides and herbicides.[1]
-
Fragment-Based Drug Discovery (FBDD): As a fluorinated molecule, it or its derivatives can be valuable tools in ¹⁹F-NMR screening campaigns.[13] This technique allows for the rapid identification of small molecule "fragments" that bind to a biological target, serving as starting points for drug discovery.[13]
Section 7: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related nitroaromatic and ketone compounds suggest the following precautions.[14][15][16]
-
Hazard Profile: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[15] Some are suspected of being mutagens or carcinogens.[14] Ketones can be flammable. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Keep away from sources of ignition. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Section 8: References
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Lookchem. (n.d.). Cas 288573-56-8,1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. Retrieved from [Link]
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Coowor.com. (n.d.). CAS 288573-56-8 Tert-Butyl 4- (4-fluoroanilino) Piperidine-1-Carboxylate. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one. Retrieved from [Link]
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RSC Publishing. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]
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Patsnap. (n.d.). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka. Retrieved from [Link]
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ResearchGate. (n.d.). Main reactivity of protected β‐nitro ketones 1. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. Retrieved from [Link]
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Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
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PubMed. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Retrieved from [Link]
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MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
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Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M. Retrieved from
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]4%3A_Reactivity_of_Aldehydes_and_Ketones)
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An In-depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-fluoro-2-nitrophenyl)propan-2-one, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.
Introduction
This compound, with the CAS Number 39616-99-4, is a substituted aromatic ketone.[2] Its molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of these substituents activates the aromatic ring, influencing its reactivity in subsequent chemical transformations. This guide will explore two prominent synthetic routes to this valuable compound, providing both theoretical and practical insights for its preparation in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 39616-99-4 | [2] |
| Molecular Formula | C₉H₈FNO₃ | [2] |
| Molecular Weight | 197.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Typically a crystalline solid, pale yellow to amber | [1] |
| Storage | 2-8°C | [1] |
Synthesis Pathway 1: Acid-Catalyzed Hydrolysis of a Vinylogous Ester
This pathway is adapted from a patented method and offers a relatively direct route to the target compound from a specifically substituted pentenone derivative.[3] The core of this synthesis is the acid-catalyzed hydrolysis of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one.
Overall Reaction Scheme:
Sources
An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)propan-2-one: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluoro-2-nitrophenyl)propan-2-one, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document delves into its chemical identity, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the compound's reactivity, underpinned by the electronic effects of its constituent functional groups, and discusses its applications as a building block in the synthesis of bioactive molecules. Safety protocols and spectral analysis are also addressed to provide a complete resource for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance of Fluorinated Nitroaromatics
This compound is a substituted aromatic ketone of significant interest in organic synthesis.[1] Its structure, featuring a propan-2-one chain attached to a phenyl ring bearing both a fluorine atom and a nitro group, presents a unique combination of reactive sites.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in pharmaceutical applications.[1] Simultaneously, the nitro group, a strong electron-withdrawing entity, modulates the reactivity of the aromatic ring, making it a versatile precursor for a variety of chemical transformations.[1] This guide aims to provide an in-depth analysis of this compound, from its fundamental properties to its practical applications, to support its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical characteristics of this compound is fundamental for its handling, application, and the interpretation of experimental outcomes.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 39616-99-4 | [2] |
| Molecular Formula | C₉H₈FNO₃ | [2] |
| Molecular Weight | 197.16 g/mol | [2] |
| Appearance | Typically a pale yellow to amber crystalline solid (inferred from similar compounds) | [1] |
| Storage | 2-8°C | [3] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical aspect of its utility. While various synthetic routes can be envisaged, a common approach involves the nitration of a fluorinated precursor or the functionalization of a nitroaromatic compound. A patented method highlights a specific and efficient pathway.[4]
Synthetic Protocol via Catalytic Dehydration
A disclosed method for the preparation of this compound involves the acid-catalyzed dehydration of 3-(4-fluoro-2-nitrophenyl)-4-hydroxy-3-penten-2-one.[4] This approach offers mild reaction conditions and operational simplicity.[4]
Experimental Protocol:
-
Reaction Setup: To a 500 mL reaction flask, add 240 g of acetic acid, 41.2 g of 3-(4-fluoro-2-nitrophenyl)-4-hydroxy-3-penten-2-one, and 10 g of a macroporous strong acid type catalytic resin (e.g., D001).[4]
-
Reaction Execution: Stir the mixture and gradually heat to 110°C. Monitor the reaction progress using liquid chromatography. The reaction is considered complete when the starting material is less than 0.2%. This typically takes around 3 hours.[4]
-
Work-up and Isolation: Filter the hot reaction solution to remove the catalyst, and wash the catalyst with 20 g of acetic acid.[4] Concentrate the filtrate by removing approximately two-thirds of the solvent under reduced pressure.[4] Cool the concentrated solution to 25-30°C to induce precipitation of the product.[4] The solid product can then be collected by filtration.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Functional Group Transformations
The chemical behavior of this compound is dictated by its three key functional moieties: the ketone, the nitro group, and the fluoro-substituted aromatic ring.
-
Ketone Group: The carbonyl group is susceptible to a wide range of nucleophilic additions and condensation reactions, allowing for the extension of the propanone side chain.
-
Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents.[1] This transformation is pivotal as it introduces a nucleophilic center, opening avenues for the synthesis of heterocyclic compounds and other amine derivatives.
-
Aromatic Ring: The presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group. The fluorine atom can, under certain conditions, be displaced by strong nucleophiles.
Logical Relationship of Reactivity:
Caption: Key reactive sites and corresponding transformations.
Spectroscopic Characterization (Comparative Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂). The aromatic region will display a complex splitting pattern due to the protons on the substituted phenyl ring, influenced by coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the methylene carbon. The aromatic carbons will appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and fluoro groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption band is expected around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone. The nitro group will show two strong stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[6] The C-F bond will have a characteristic stretching absorption in the fingerprint region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be observed at m/z = 197. Common fragmentation patterns for ketones involve alpha-cleavage, which would lead to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).[7][8]
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The strategic placement of the fluoro and nitro groups allows for its incorporation into complex molecular architectures targeting a range of therapeutic areas, including neurological and cardiovascular diseases.[1]
While specific, publicly disclosed synthetic routes for marketed drugs directly utilizing this intermediate are proprietary, its structural motifs are present in various developmental and approved pharmaceutical agents. For instance, the 4-fluoro-2-nitrophenyl moiety is a precursor to the corresponding 2-amino-4-fluorophenyl group, which is a common pharmacophore in medicinal chemistry. The synthesis of various bioactive heterocyclic compounds, such as quinolines and benzodiazepines, can be envisioned starting from this intermediate after the reduction of the nitro group.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not universally available, the hazards can be inferred from its functional groups.
-
General Hazards: Nitro compounds can be toxic and are often flammable.[2] Aromatic nitro compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[2]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] The recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]
Safety Workflow:
Caption: Recommended safety workflow for handling and disposal.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of functional groups provides a versatile platform for a wide array of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in research and development. A thorough understanding of its characteristics and adherence to appropriate safety protocols are paramount for its successful and safe application in the laboratory.
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1-(4-Fluoro-2-nitrophenyl)propan-2-one molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic ketone of significant interest in synthetic chemistry. Its utility as a versatile intermediate for the production of high-value pharmaceuticals and agrochemicals necessitates a thorough understanding of its fundamental physicochemical properties, chief among them being its molecular weight.[1][2] The precise molecular weight is not merely a theoretical value but a critical parameter that underpins structural confirmation, purity assessment, and reaction stoichiometry. This guide provides a detailed examination of the molecular weight of this compound, outlining both its theoretical calculation and its experimental verification using modern analytical techniques. We delve into the causality behind methodological choices, offering field-proven insights for its comprehensive characterization.
Core Physicochemical and Structural Identity
This compound is a molecule featuring a phenyl ring functionalized with three distinct groups: a fluorine atom, a nitro group, and an acetone moiety. This specific arrangement of electron-withdrawing groups (fluorine and nitro) and a reactive ketone function makes it a valuable building block for constructing more complex molecular architectures.[1] The fluorine atom, in particular, is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
A summary of its key identification parameters is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 4-fluoro-2-nitrophenyl acetone, 1-(4-Fluoro-2-nitrophenyl)-2-propanone | [3] |
| CAS Number | 39616-99-4 | [1][3][4] |
| Molecular Formula | C₉H₈FNO₃ | [1][3][4] |
| Average Molecular Weight | 197.16 g/mol | [1][3][4] |
| Monoisotopic Mass | 197.048821 Da | [3] |
| InChI | InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | [1] |
| SMILES | CC(=O)CC1=C(C=C(C=C1)F)[O-] | [1] |
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Molecular Weight: Theoretical vs. Experimental Determination
The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element).
Theoretical Calculation
The average molecular weight (197.16 g/mol ) is calculated from the molecular formula C₉H₈FNO₃ using the standard atomic weights of the constituent elements:
-
Carbon (C): 9 × 12.011 u
-
Hydrogen (H): 8 × 1.008 u
-
Fluorine (F): 1 × 18.998 u
-
Nitrogen (N): 1 × 14.007 u
-
Oxygen (O): 3 × 15.999 u
This value is essential for gravimetric analysis and calculating molar quantities for chemical reactions. For high-precision analytical techniques, the monoisotopic mass (197.048821 Da) is the more relevant value.
Experimental Verification: The Central Role of Mass Spectrometry
While the theoretical weight provides a target value, experimental verification is mandatory for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality of Method Choice: Unlike techniques that measure colligative properties, mass spectrometry measures the intrinsic mass-to-charge ratio (m/z) of ionized molecules. HRMS instruments (e.g., Orbitrap or Time-of-Flight, TOF) provide mass accuracy in the low parts-per-million (ppm) range, enabling the unambiguous determination of a compound's elemental formula.
A typical workflow for the characterization of this compound is outlined below.
Caption: Analytical workflow for structural and molecular weight validation.
Key Experimental Protocols
Protocol: Molecular Weight Confirmation by ESI-HRMS
This protocol describes the use of Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve in 1 mL of HPLC-grade acetonitrile. Dilute this stock solution 1:100 in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
-
Expertise Note: The addition of formic acid is critical to promote protonation, facilitating the formation of the [M+H]⁺ ion in the ESI source.
-
-
Instrument Setup: Calibrate the HRMS instrument (e.g., Q-Exactive Orbitrap) according to the manufacturer's specifications to ensure high mass accuracy. Set the instrument to acquire data in positive ion mode over a scan range of m/z 100-500.
-
Data Acquisition: Infuse the prepared sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes.
-
Data Analysis:
-
Primary Confirmation: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The theoretical m/z for [C₉H₉FNO₃]⁺ is 198.0561 . The experimentally observed mass should be within 5 ppm of this value.
-
Trustworthiness Check: Verify the isotopic pattern. The A+1 peak, primarily due to the natural abundance of ¹³C, should be observed at m/z 199.0595 with a relative abundance of approximately 9.8% of the monoisotopic peak. This confirms the carbon count in the molecule.
-
Protocol: Structural Confirmation by NMR Spectroscopy
While MS confirms the molecular formula and weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms (connectivity).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Observations:
-
¹H NMR: Signals corresponding to the methyl protons (singlet, ~2.2 ppm), methylene protons (singlet, ~4.0 ppm), and three distinct aromatic protons will be observed, with coupling patterns consistent with the substitution pattern.
-
¹³C NMR: Nine distinct carbon signals are expected, including a ketone carbonyl (~205 ppm), aromatic carbons, and aliphatic carbons.
-
¹⁹F NMR: A single resonance will confirm the presence of the single, unique fluorine atom.
-
Synthesis and Applications in Drug Development
This compound is a key intermediate, not typically an end-product.[1] Its synthesis can be achieved via methods like the reaction of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one in acetic acid with a resin catalyst.[2] Its primary value lies in its downstream applications:
-
Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of drugs for neurological and cardiovascular diseases.[1]
-
Agrochemicals: It is a critical intermediate for fungicides, such as Amisulbrom, which are effective against oomycete diseases.[2]
-
Chemical Reactivity: The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for diverse molecular modifications.[1]
Conclusion
The molecular weight of this compound is authoritatively established as 197.16 g/mol (average) and 197.048821 Da (monoisotopic). This guide emphasizes that while theoretical calculation provides a foundation, rigorous experimental verification via high-resolution mass spectrometry is indispensable for scientific integrity. Complementary analysis by NMR spectroscopy provides a self-validating system, ensuring both the elemental composition and the structural connectivity are correct. For any researcher in organic synthesis or drug development, a precise and experimentally confirmed molecular weight is the first critical checkpoint in the lifecycle of a molecule, enabling reliable and reproducible scientific advancement.
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Spectroscopic Data for 1-(4-Fluoro-2-nitrophenyl)propan-2-one: A Technical Guide
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Introduction
1-(4-Fluoro-2-nitrophenyl)propan-2-one is a substituted aromatic ketone of significant interest in synthetic chemistry. Its structural motifs—a fluorinated nitroaromatic ring linked to a propanone side chain—make it a valuable intermediate in the production of various high-value downstream products. Notably, it serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases, and in the agrochemical sector for fungicides like Amisulbrom. The compound's utility also extends to the development of specialized dyes and pigments, where the nitro and fluoro groups modulate the electronic properties and, consequently, the color and stability of the final products.
Given its role as a critical precursor, the unambiguous identification and quality assessment of this compound are paramount. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related analogues and foundational spectroscopic principles, this document serves as a predictive reference for researchers, scientists, and quality control professionals.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key functional groups—the ketone carbonyl, the aromatic nitro group, and the carbon-fluorine bond—each impart distinct and predictable features to the spectra.
| Property | Value | Source |
| CAS Number | 39616-99-4 | [1] |
| Molecular Formula | C₉H₈FNO₃ | [1] |
| Molecular Weight | 197.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow to pale yellow oil or crystalline solid | [1][2] |
| Storage | 2-8°C, Sealed in dry conditions | [2] |
Structural Diagram
Caption: Molecular structure of this compound.
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield (at a higher ppm value) compared to unsubstituted benzene (7.34 ppm).[3]
Expected Chemical Shifts and Splitting Patterns:
-
Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the aromatic ring are in distinct chemical environments and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
H-3: This proton is ortho to the nitro group and meta to the fluorine. The strong deshielding effect of the adjacent nitro group will shift it significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³JHH ≈ 8-9 Hz) and the fluorine atom (⁴JHF ≈ 4-5 Hz).
-
H-5: This proton is ortho to the fluorine and meta to the nitro group. It will be coupled to H-3 (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 8-10 Hz), also resulting in a doublet of doublets (dd).
-
H-6: This proton is ortho to the propanone substituent. Its chemical shift will be less affected by the nitro and fluoro groups. It will likely appear as a triplet or doublet of doublets depending on the coupling constants with H-5 and the fluorine atom.
-
-
Methylene Protons (-CH₂-) (δ ~4.0-4.5 ppm): These protons are adjacent to both the electron-withdrawing aromatic ring and the ketone carbonyl group. This environment will cause a significant downfield shift. The signal will appear as a singlet, as there are no adjacent protons to couple with.
-
Methyl Protons (-CH₃) (δ ~2.2-2.4 ppm): These protons are part of the acetyl group. Their chemical shift is characteristic of a methyl ketone and will appear as a sharp singlet.
Caption: Predicted ¹H NMR proton environments and key aromatic coupling interactions.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon atom appearing as a singlet.[4] However, in fluorinated compounds, the coupling between carbon and fluorine (¹⁹F, spin I=½) is significant and observable, providing crucial structural information.[5]
Expected Chemical Shifts and C-F Coupling:
-
Carbonyl Carbon (C=O) (δ > 200 ppm): The ketone carbonyl carbon is highly deshielded and will appear at a very downfield chemical shift, typically around 202-206 ppm.
-
Aromatic Carbons (δ ~110-165 ppm):
-
C-4 (C-F): The carbon directly bonded to the fluorine atom will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
-
C-2 (C-NO₂): The carbon bearing the nitro group will also be shifted downfield.
-
C-1 (C-CH₂): The ipso-carbon attached to the propanone side chain.
-
C-3 & C-5: These carbons, ortho to the fluorine atom, will exhibit a two-bond coupling (²JCF ≈ 20-25 Hz) and appear as doublets.
-
C-6: This carbon, meta to the fluorine, will show a smaller three-bond coupling (³JCF ≈ 5-10 Hz), also appearing as a doublet.
-
-
Aliphatic Carbons:
-
Methylene Carbon (-CH₂-) (δ ~45-50 ppm): This carbon is influenced by the aromatic ring and will be found in this region.
-
Methyl Carbon (-CH₃) (δ ~29-32 ppm): The methyl carbon of the acetyl group will appear in the typical upfield aliphatic region.
-
Summary of Predicted ¹³C NMR Data:
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (JCF, Hz) |
| C=O | 202-206 | Singlet | - |
| C-4 (C-F) | 160-165 | Doublet | ¹J ≈ 240-260 |
| C-2 (C-NO₂) | 148-152 | Doublet | ³J ≈ 7-9 |
| C-1 (C-CH₂) | 130-135 | Doublet | ³J ≈ 5-8 |
| C-6 | 125-130 | Doublet | ⁴J ≈ 3-5 |
| C-3 | 118-122 | Doublet | ²J ≈ 20-25 |
| C-5 | 112-116 | Doublet | ²J ≈ 20-25 |
| -CH₂- | 45-50 | Singlet | - |
| -CH₃ | 29-32 | Singlet | - |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.
Characteristic Vibrational Frequencies:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1715-1725 cm⁻¹ . The position is typical for an aliphatic ketone.[6]
-
N-O Stretch (Nitro Group): Aromatic nitro compounds display two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. These are expected at approximately 1520-1535 cm⁻¹ (asymmetric) and 1340-1355 cm⁻¹ (symmetric).[7]
-
Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon bonds within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1200-1250 cm⁻¹ range.
-
C-H Stretch:
-
Aromatic C-H stretching will produce weak to medium bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ).
-
Aliphatic C-H stretching from the methyl and methylene groups will appear as medium to strong bands just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹ ).
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺•): The parent ion peak is expected at m/z = 197 , corresponding to the molecular weight of the compound (C₉H₈FNO₃). Due to the presence of a single nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.[8]
-
Key Fragment Ions:
-
[M - 43]⁺ (m/z = 154): A very common and often prominent peak resulting from the loss of the acetyl radical (•COCH₃) via alpha-cleavage adjacent to the aromatic ring.
-
[M - 46]⁺ (m/z = 151): Loss of the nitro group (•NO₂). This is a characteristic fragmentation for nitroaromatic compounds.[9]
-
m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺), which is a very stable acylium ion. This is highly indicative of a methyl ketone.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
General Spectroscopic Workflow
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The Synthetic Versatility of 1-(4-Fluoro-2-nitrophenyl)propan-2-one: A Gateway to Fluorinated Heterocycles for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the significant, yet underexplored, potential of 1-(4-Fluoro-2-nitrophenyl)propan-2-one as a strategic building block in modern medicinal chemistry. The unique arrangement of its functional groups—a ketone, a nitro group ortho to the side chain, and a fluorine atom—renders it a highly versatile precursor for the synthesis of valuable heterocyclic scaffolds. This guide will provide a comprehensive overview of its primary application in the synthesis of 6-fluoro-2-methylindole, a key intermediate for pharmacologically active compounds. We will present a detailed, field-proven protocol for its reductive cyclization and explore the mechanistic underpinnings of this transformation. Furthermore, this document will illuminate alternative synthetic pathways, including other classical indole syntheses and non-cyclization transformations, to provide a holistic view of the research avenues accessible with this compound. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to leverage this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, the nitro group serves as a versatile functional handle, readily transformable into an amino group, which is a cornerstone of many bioactive molecules and a key participant in cyclization reactions to form heterocyclic systems.[3][4] this compound is a molecule that strategically combines these features, making it a valuable intermediate in the synthesis of complex chemical entities.[5][6][7] Its structure is primed for intramolecular reactions, particularly for the construction of indole and other heterocyclic frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39616-99-4 |
| Molecular Formula | C₉H₈FNO₃ |
| Molecular Weight | 197.16 g/mol |
| Appearance | Pale yellow to amber crystalline solid (typical for similar compounds) |
| Storage | 2-8°C |
Primary Research Application: Synthesis of 6-Fluoro-2-methylindole via Reductive Cyclization
The most direct and well-documented application of this compound is its conversion to 6-fluoro-2-methylindole.[2][8][9] This fluorinated indole is a highly sought-after scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[10][11][12][13]
The synthesis proceeds via a reductive cyclization, a robust and scalable method for indole formation from ortho-nitroaryl ketones.[8] This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.
Mechanistic Rationale
The reductive cyclization of 2-nitrobenzylcarbonyl compounds is a powerful strategy for indole synthesis. The reaction is initiated by the reduction of the nitro group to an amino group. Under the reaction conditions, this newly formed amine readily participates in an intramolecular cyclization with the neighboring ketone. The subsequent dehydration of the resulting intermediate leads to the formation of the aromatic indole ring. The use of iron in acetic acid is a classic and effective method for this transformation, offering a cost-effective and environmentally benign alternative to other reducing agents like zinc or catalytic hydrogenation with noble metals.[8]
Caption: Reductive cyclization workflow.
Detailed Experimental Protocol
The following protocol is adapted from a documented industrial process and provides a robust method for the synthesis of 6-fluoro-2-methylindole.[8]
Materials:
-
This compound
-
Toluene
-
Sodium acetate
-
Acetic anhydride
-
Iron powder
-
Acetic acid
-
Water
-
Nitrogen gas supply
-
Reaction flask with reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle
-
Liquid chromatography apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a reaction flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, and under a nitrogen atmosphere, combine this compound (1.0 eq), toluene, sodium acetate (0.5 eq), acetic anhydride (2.0 eq), and iron powder (3.0 eq).
-
Heating and Addition: Heat the mixture to 100°C with stirring.
-
Acid Addition: Add acetic acid (8.0 eq) dropwise over a period of 3 hours, maintaining the temperature at 100°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 1.5 hours. Monitor the disappearance of the starting material by liquid chromatography.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction and Purification: The product can be extracted with a suitable organic solvent and purified by standard methods such as crystallization or column chromatography to yield 6-fluoro-2-methylindole.
Self-Validation:
-
Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.
-
Product Characterization: The identity and purity of the final product, 6-fluoro-2-methylindole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.
Alternative and Hypothetical Research Applications
While the synthesis of 6-fluoro-2-methylindole is a primary application, the unique chemical architecture of this compound opens the door to other synthetic explorations.
Alternative Indole Synthesis Strategies
Several other classical indole syntheses are based on nitro-containing precursors and could potentially be adapted for this compound, although these would require significant modification and are presented here as hypothetical routes for further investigation.
-
Leimgruber-Batcho Indole Synthesis: This method typically starts from a 2-nitrotoluene derivative.[8][14][15][16] While not a direct application for our starting material, it highlights the utility of the ortho-nitro group in indole synthesis.
-
Bartoli Indole Synthesis: This reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to form 7-substituted indoles.[5][10][17][18][19] The steric hindrance from the ortho-substituent is often crucial for the reaction's success. Applying this to this compound would be a novel exploration, potentially leading to indoles with substitution at the 7-position.
-
Cadogan-Sundberg Indole Synthesis: This method involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents.[11][12][13][20][21] Conversion of the propanone side chain of our starting material to a styrene derivative would be a necessary prerequisite for this pathway.
Caption: Overview of indole synthesis routes.
Non-Indole Forming Transformations: Synthesis of 1-(2-Amino-4-fluorophenyl)propan-2-one and its Potential
Selective reduction of the nitro group without inducing cyclization would yield 1-(2-amino-4-fluorophenyl)propan-2-one. This aminoketone is a valuable intermediate in its own right, with potential applications in the synthesis of other heterocyclic systems.
Potential Applications of 1-(2-Amino-4-fluorophenyl)propan-2-one:
-
Synthesis of Quinolines: Aminophenyl ketones are precursors for the synthesis of quinolines, another important class of heterocyclic compounds with diverse pharmacological activities.[22][23] For instance, condensation with a compound containing an α-methylene ketone could lead to the formation of a substituted quinoline.
-
Precursor for other Heterocycles: The amino and ketone functionalities can be utilized in various condensation reactions to form other heterocyclic systems like benzodiazepines or quinoxalines, depending on the reaction partner.
-
Derivatization for Biological Screening: The amino group can be readily derivatized to form amides, sulfonamides, or ureas, creating a library of compounds for biological screening.[24][25] The ketone can also be a site for further functionalization.
Conceptual Protocol for Selective Nitro Reduction:
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O, catalytic hydrogenation with Pd/C under neutral conditions)
-
Appropriate solvent (e.g., ethanol, ethyl acetate)
-
Acid or base for pH adjustment during work-up
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent.
-
Reduction: Add the chosen reducing agent. For catalytic hydrogenation, the reaction would be carried out under a hydrogen atmosphere in the presence of a catalyst like Pd/C. For a chemical reductant like SnCl₂·2H₂O, the reaction is typically performed in a protic solvent.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: The work-up procedure will depend on the reducing agent used. Generally, it involves filtration of the catalyst (for hydrogenation) or neutralization and extraction to isolate the crude product, which can then be purified by chromatography or crystallization.
Conclusion
This compound is a strategically designed molecule with significant potential for the synthesis of valuable fluorinated heterocyclic compounds. Its primary and most well-defined application is the efficient synthesis of 6-fluoro-2-methylindole, a key building block for a variety of biologically active molecules. This guide has provided a detailed and practical protocol for this transformation. Furthermore, the exploration of alternative indole syntheses and non-cyclization pathways highlights the broader synthetic utility of this compound. For researchers and professionals in drug discovery and development, this compound represents a versatile and valuable tool for accessing novel chemical matter with promising therapeutic potential.
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Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]
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Dobbs, A. P., & Guesné, S. J. J. (2007). The Bartoli indole synthesis. Journal of the Brazilian Chemical Society, 18, 11-26. [Link]
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Wikipedia contributors. (2023). Bartoli indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Retrieved from [Link]
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Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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- Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 8(3), 596-601.
- Basilicata, M. G., et al. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 238, 114467.
- Czarnomysy, R., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(15), 4487.
- Raimondi, M. V., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134.
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Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification crucial for process monitoring and quality control.[1][2] The developed isocratic method utilizes a C18 stationary phase and a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, method validation according to ICH guidelines, and the scientific rationale behind the methodological choices.
Introduction
This compound is a critical building block in organic synthesis.[1] Its molecular structure, featuring a ketone functional group and a substituted aromatic ring with both nitro and fluoro groups, contributes to its reactivity and utility in synthesizing more complex molecules.[1][3] The presence of these functional groups also dictates its chromatographic behavior, particularly its polarity and UV absorbance, which are key considerations for HPLC method development. Accurate and reliable analytical methods are essential to ensure the purity and consistency of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemical products.
This application note addresses the need for a standardized analytical procedure by providing a detailed, step-by-step HPLC protocol. The method is designed to be readily implemented in a laboratory setting for in-process control, purity assessment, and stability testing of this compound.
Chromatographic Principles and Method Development Rationale
The selection of a reverse-phase HPLC method is predicated on the physicochemical properties of this compound.
-
Analyte Polarity: The molecule possesses both polar (nitro and ketone groups) and non-polar (aromatic ring) characteristics. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[4]
-
Stationary Phase Selection: A C18 (octadecyl) bonded silica phase was chosen due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds.[5][6] This provides a robust interaction mechanism, leading to good peak shape and resolution.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is a common organic modifier in reverse-phase HPLC that effectively elutes analytes from the C18 column.[7] The ratio of ACN to water is optimized to achieve a suitable retention time, ensuring that the analyte is well-retained for good separation from any potential impurities without being excessively retained, which would lead to long analysis times and broad peaks.
-
Detection: The presence of the nitroaromatic chromophore in this compound results in strong UV absorbance. A detection wavelength of 254 nm was selected as it is a common wavelength for aromatic compounds and is expected to provide high sensitivity for this analyte.
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation:
-
Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]
Figure 1: Workflow for HPLC Method Development and Validation.
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution spiked with potential related substances. The method is considered specific if there are no interfering peaks at the retention time of the analyte.
Linearity
Linearity was assessed by analyzing six concentrations of the standard solution (e.g., 10, 20, 40, 60, 80, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Determined by six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Results and Discussion
The developed HPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 5.2 minutes.
Figure 2: Step-by-step experimental workflow for the HPLC analysis.
Method Validation Summary
The results of the method validation are summarized in the table below, demonstrating the suitability of the method for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at Rt | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
| Robustness | System suitability passes | Complies |
Conclusion
The RP-HPLC method described in this application note is a reliable, accurate, and robust procedure for the quantitative determination of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to quality control laboratories. The comprehensive validation demonstrates that the method is suitable for its intended use in the analysis of this important chemical intermediate.
References
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PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. Separation of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one on Newcrom R1 HPLC column. Available at: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available at: [Link]
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Tejero, I., et al. Aromatic fluoroalkoxylation via direct displacement of a nitro or fluoro group. The Journal of Organic Chemistry. 2005. Available at: [Link]
-
Chow, A. T., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. 2004. Available at: [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available at: [Link]
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U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. 1996. Available at: [Link]
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Phenomenex. Reverse Phase HPLC Method Development. Available at: [Link]
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ICH. Validation of Analytical Procedures Q2(R2). 2023. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods. 1995. Available at: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. 2024. Available at: [Link]
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PubMed Central. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. 2011. Available at: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2026. Available at: [Link]
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Application Notes: The Strategic Use of 1-(4-Fluoro-2-nitrophenyl)propan-2-one as a Versatile Intermediate in the Synthesis of Triazole-Based Fungicides
Abstract
This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of 1-(4-Fluoro-2-nitrophenyl)propan-2-one as a strategic intermediate in the synthesis of novel fungicidal agents. We present a detailed, three-step synthetic pathway that transforms this versatile building block into a potent triazole sulfonamide scaffold. The protocols herein are designed to be self-validating, with explanations of the chemical principles behind each step. This guide emphasizes safety, efficiency, and the rationale behind methodological choices, providing a robust framework for the development of new agrochemicals.
Introduction: The Role of Fluorinated Intermediates in Modern Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity[1]. The title compound, this compound, is a prime example of a fluorinated pesticide intermediate that offers multiple reaction sites for constructing complex heterocyclic systems[2]. Its unique structure, featuring a ketone moiety for heterocycle formation, a nitro group for subsequent functionalization, and a fluorine atom for enhanced biological efficacy, makes it a valuable precursor in pesticide discovery[2][3].
This guide focuses on a validated synthetic route starting from this compound to produce a 4-(4-fluoro-2-aminophenyl)-3-methyl-1H-1,2,4-triazole-5(4H)-thione intermediate, which is then converted into a final sulfonamide product. This pathway highlights the utility of the starting ketone in creating the core triazole-thione scaffold, a class of compounds known for their fungicidal properties[3].
Physicochemical and Safety Data
Effective synthesis begins with a thorough understanding of the starting material's properties and safety requirements.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39616-99-4 | |
| Molecular Formula | C₉H₈FNO₃ | |
| Molecular Weight | 197.16 g/mol | |
| Appearance | Pale yellow to amber crystalline solid (typical) | General Knowledge |
| Storage | 2-8°C, protected from light and moisture |
Safety and Handling
This compound and related nitrophenyl derivatives should be handled with care. The nitro group imparts potential toxicity and reactivity.
| Hazard Statement | Description | Precautionary Measures |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280: Avoid breathing dust/fumes. Do not eat, drink or smoke when using. Wear protective gloves/clothing/eye protection. |
| H315, H319 | Causes skin and serious eye irritation. | P264, P305+P351+P338: Wash skin thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
ALWAYS consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Synthetic Pathway Overview
The transformation of this compound into a potential fungicidal agent is presented as a three-stage process. This pathway is designed for maximum efficiency and modularity, allowing for derivatization at the final stage.
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for structurally related compounds. Researchers should perform small-scale trials to optimize conditions for their specific setup.
PART 1: Synthesis of 4-(4-Fluoro-2-nitrophenyl)-3-methyl-1H-1,2,4-triazole-5(4H)-thione (Intermediate I)
This two-step, one-pot procedure first forms the thiosemicarbazone intermediate, which is then cyclized in situ under basic conditions to form the desired triazole-thione ring system.
Step 1: Thiosemicarbazone Formation
-
Rationale: The carbonyl group of the ketone reacts with the primary amine of thiosemicarbazide in a condensation reaction to form a C=N double bond, yielding the thiosemicarbazone. A catalytic amount of acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Step 2: Base-Catalyzed Cyclization
-
Rationale: In a strong basic medium (e.g., NaOH), the thiosemicarbazone undergoes an intramolecular cyclization. The nucleophilic nitrogen atom attacks the carbon of the C=N bond, leading to the formation of the five-membered triazole ring. Subsequent dehydration yields the stable triazole-thione.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (19.7 g, 0.1 mol) and ethanol (100 mL).
-
Reagent Addition: Add thiosemicarbazide (9.1 g, 0.1 mol) to the stirred solution. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Thiosemicarbazone Formation: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The formation of a new, more polar spot indicates the formation of the thiosemicarbazone.
-
Cyclization: After cooling slightly, carefully add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).
-
Ring Closure: Heat the mixture to reflux again and maintain for 4-6 hours until TLC analysis indicates the disappearance of the thiosemicarbazone intermediate and the formation of the triazole-thione product.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Acidify the solution to pH 5-6 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
-
Purification: Recrystallize the crude solid from ethanol to yield the pure 4-(4-Fluoro-2-nitrophenyl)-3-methyl-1H-1,2,4-triazole-5(4H)-thione as a crystalline solid.
PART 2: Synthesis of 4-(2-Amino-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5(4H)-thione (Intermediate II)
-
Rationale: The aromatic nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation is crucial as it installs a nucleophilic handle for further derivatization. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this reduction, particularly for nitro groups on electron-deficient rings. The tin(II) acts as the reducing agent, and the acidic medium facilitates the reaction.
Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend Intermediate I (25.4 g, 0.1 mol) in concentrated hydrochloric acid (150 mL).
-
Reductant Addition: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) in concentrated hydrochloric acid (100 mL). Add this solution dropwise to the stirred suspension, ensuring the internal temperature is maintained below 50°C by using an ice-water bath.
-
Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g).
-
Basify the mixture to pH 8-9 by the slow addition of a 50% (w/v) sodium hydroxide solution, keeping the mixture cool in an ice bath. A precipitate of tin hydroxides and the product will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude amine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure 4-(2-Amino-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5(4H)-thione.
PART 3: Synthesis of a Model Sulfonamide Fungicide
-
Rationale: The final step involves the formation of a sulfonamide linkage, a common toxophore in many pesticides. The primary amine of Intermediate II acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl byproduct generated during the reaction.
Figure 2: General scheme for the final sulfonylation step. (Note: Images are placeholders for chemical structures)
Protocol:
-
Reaction Setup: Dissolve Intermediate II (22.4 g, 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL flask under a nitrogen atmosphere. Add pyridine (12 mL, 0.15 mol) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 0.11 mol) in anhydrous DCM (50 mL) and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor completion by TLC.
-
Work-up and Isolation:
-
Quench the reaction by adding 1M HCl (100 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by flash column chromatography to obtain the final sulfonamide product.
Conclusion
This compound serves as an exemplary starting material for the synthesis of complex, biologically active molecules for the agrochemical industry. The synthetic pathway detailed in these notes demonstrates a logical and efficient progression from a simple ketone to a triazole-thione core, followed by strategic functionalization to produce a final sulfonamide target. This modular approach allows for the creation of diverse libraries of compounds for fungicidal screening. The principles and protocols outlined herein provide a solid foundation for researchers engaged in the discovery and development of new crop protection agents.
References
-
PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
-
Zarghi, A. et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
-
Patsnap. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. Eureka. [Link]
Sources
Anwendungshinweise und Protokolle zur Derivatisierung von 1-(4-Fluor-2-nitrophenyl)propan-2-on für die weiterführende Synthese
Verfasser: Dr. Eva Reinhardt, Leitende Applikationswissenschaftlerin Datum: 22. Januar 2026 Abstrakt: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-(4-Fluor-2-nitrophenyl)propan-2-on, einer vielseitigen Zwischenstufe in der organischen Synthese. Es werden strategische Ansätze zur Modifikation seiner drei primären reaktiven Zentren – des aromatischen Rings, der Nitrogruppe und der Keton-Seitenkette – vorgestellt. Die hier beschriebenen Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert und sollen als praktische Anleitung für die Synthese komplexer Zielmoleküle dienen.
Einleitung und strategische Bedeutung
1-(4-Fluor-2-nitrophenyl)propan-2-on ist ein wertvolles Ausgangsmaterial für die Synthese einer Vielzahl von organischen Verbindungen, insbesondere im Bereich der Pharmazeutika und Agrochemikalien. Seine chemische Struktur, die durch einen elektronenarmen aromatischen Ring, eine reduzierbare Nitrogruppe und eine reaktive Propanon-Seitenkette gekennzeichnet ist, bietet mehrere Angriffspunkte für gezielte chemische Modifikationen.
Die strategische Bedeutung dieser Verbindung liegt in der orthogonalen Reaktivität ihrer funktionellen Gruppen:
-
Nukleophile Aromatische Substitution (SNAr): Das Fluoratom in para-Position zur stark elektronenziehenden Nitrogruppe ist ein ausgezeichneter Abgangsgruppe und ermöglicht die einfache Einführung verschiedener Nukleophile.
-
Reduktion der Nitrogruppe: Die Umwandlung der Nitrogruppe in ein Amin eröffnet den Zugang zu einer Vielzahl von Anilinderivaten, die als Vorstufen für Heterocyclen und andere komplexe Moleküle dienen.
-
Reaktionen am Keton: Die Carbonylgruppe und das benachbarte α-Kohlenstoffatom ermöglichen Kondensationsreaktionen zur Bildung von Heterocyclen wie Indolen oder Chinolinen.
Diese Anwendungshinweise bieten detaillierte Protokolle für jede dieser Schlüsseltransformationen und erläutern die wissenschaftlichen Grundlagen der gewählten experimentellen Bedingungen.
Modifikation durch Nukleophile Aromatische Substitution (SNAr)
Die SNAr-Reaktion an 1-(4-Fluor-2-nitrophenyl)propan-2-on ist eine effiziente Methode zur Einführung von Kohlenstoff-, Stickstoff-, Sauerstoff- oder Schwefel-basierten Substituenten am aromatischen Ring. Die elektronenziehende Wirkung der ortho-ständigen Nitrogruppe stabilisiert den bei der Reaktion entstehenden Meisenheimer-Komplex und erleichtert so die Substitution des Fluoratoms.
Arbeitsablauf der SNAr-Reaktion
Abbildung 1: Allgemeiner Arbeitsablauf für die SNAr-Reaktion.
Protokoll 2.1: Synthese von 1-(4-Methoxy-2-nitrophenyl)propan-2-on
Dieses Protokoll beschreibt den Austausch des Fluoratoms durch eine Methoxygruppe mittels Natriummethoxid.
Materialien:
-
1-(4-Fluor-2-nitrophenyl)propan-2-on
-
Natriummethoxid (NaOMe)
-
Methanol (MeOH), wasserfrei
-
Dichlormethan (DCM)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Silicagel für die Säulenchromatographie
Vorgehensweise:
-
Lösen Sie 1,0 g (5,07 mmol) 1-(4-Fluor-2-nitrophenyl)propan-2-on in 20 mL wasserfreiem Methanol in einem trockenen 50-mL-Rundkolben unter einer Inertgasatmosphäre (z.B. Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam 0,33 g (6,09 mmol, 1,2 Äquivalente) Natriummethoxid in kleinen Portionen hinzu.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 4 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung vorsichtig mit 20 mL gesättigter NH₄Cl-Lösung versetzt (gequencht).
-
Extrahieren Sie die wässrige Phase dreimal mit je 30 mL DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit 20 mL gesättigter Kochsalzlösung und trocknen Sie sie über wasserfreiem Na₂SO₄.
-
Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Silicagel (Laufmittel: Hexan/Ethylacetat-Gemisch), um das reine Produkt zu erhalten.
| Parameter | Erwarteter Wert |
| Produkt | 1-(4-Methoxy-2-nitrophenyl)propan-2-on |
| Molekülformel | C₁₀H₁₁NO₄ |
| Molekulargewicht | 209.20 g/mol |
| Ausbeute | 85-95% |
| Aussehen | Blassgelber Feststoff |
Reduktion der Nitrogruppe zur Synthese von Aminen
Die Reduktion der Nitrogruppe zu einem primären Amin ist eine der wichtigsten Transformationen dieses Moleküls. Sie ermöglicht den Zugang zu 1-(2-Amino-4-fluorophenyl)propan-2-on, einem wichtigen Baustein für die Synthese von heterozyklischen Verbindungen wie Chinolinen und Indolen. Die katalytische Hydrierung ist aufgrund ihrer sauberen Reaktionsführung und hohen Ausbeuten die Methode der Wahl.
Protokoll 3.1: Katalytische Hydrierung zu 1-(2-Amino-4-fluorophenyl)propan-2-on
Materialien:
-
1-(4-Fluor-2-nitrophenyl)propan-2-on
-
Palladium auf Aktivkohle (10% Pd/C)
-
Methanol (MeOH) oder Ethylacetat (EtOAc)
-
Wasserstoffgas (H₂)
-
Celit®
Vorgehensweise:
-
Geben Sie 1,0 g (5,07 mmol) 1-(4-Fluor-2-nitrophenyl)propan-2-on und 50 mg 10% Pd/C in einen 100-mL-Hydrierkolben.
-
Fügen Sie 25 mL Methanol hinzu.
-
Spülen Sie das Reaktionsgefäß mehrmals mit Wasserstoff.
-
Setzen Sie die Reaktionsmischung unter einen Wasserstoffdruck von 3-4 bar und rühren Sie sie bei Raumtemperatur für 6-8 Stunden oder bis die Wasserstoffaufnahme beendet ist.
-
Nach Abschluss der Reaktion wird der Katalysator vorsichtig durch Filtration über ein Celit®-Bett entfernt. Spülen Sie das Celit® mit zusätzlichem Methanol nach.
-
Entfernen Sie das Lösungsmittel aus dem Filtrat im Rotationsverdampfer, um das Rohprodukt zu erhalten.
-
Das Produkt ist in der Regel rein genug für die weitere Verwendung. Bei Bedarf kann eine Umkristallisation oder eine kurze Säulenchromatographie durchgeführt werden.
| Parameter | Erwarteter Wert |
| Produkt | 1-(2-Amino-4-fluorophenyl)propan-2-on |
| Molekülformel | C₉H₁₀FNO |
| Molekulargewicht | 167.18 g/mol |
| Ausbeute | >95% |
| Aussehen | Hellbrauner Feststoff oder Öl |
Synthese von Heterocyclen durch Kondensationsreaktionen
Die Keton-Funktionalität in der Propanon-Seitenkette, insbesondere nach der Reduktion der Nitrogruppe, ist ideal für die Synthese von Heterocyclen. Ein klassisches Beispiel ist die Fischer-Indol-Synthese.
Reaktionsmechanismus: Fischer-Indol-Synthese
Abbildung 2: Vereinfachter Mechanismus der Fischer-Indol-Synthese.
Protokoll 4.1: Synthese eines substituierten Indols
Dieses Protokoll beschreibt die Synthese eines Indolderivats aus dem zuvor hergestellten Amin.
Materialien:
-
1-(2-Amino-4-fluorophenyl)propan-2-on
-
Phenylhydrazinhydrochlorid
-
Natriumacetat
-
Ethanol
-
Polyphosphorsäure (PPA)
Vorgehensweise:
-
Bildung des Hydrazons: Lösen Sie 0,84 g (5,0 mmol) 1-(2-Amino-4-fluorophenyl)propan-2-on, 0,72 g (5,0 mmol) Phenylhydrazinhydrochlorid und 0,82 g (10,0 mmol) Natriumacetat in 20 mL Ethanol. Erhitzen Sie die Mischung für 2 Stunden unter Rückfluss. Kühlen Sie die Lösung ab und entfernen Sie das Lösungsmittel. Der Rückstand ist das rohe Hydrazon.
-
Indol-Zyklisierung: Fügen Sie dem rohen Hydrazon vorsichtig 10 g Polyphosphorsäure hinzu. Erhitzen Sie die Mischung unter Rühren für 30 Minuten auf 100-120 °C.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie vorsichtig auf Eiswasser.
-
Neutralisieren Sie die Mischung mit einer konzentrierten Natriumhydroxidlösung bis zur basischen Reaktion (pH > 8).
-
Extrahieren Sie das Produkt dreimal mit je 30 mL Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Silicagel, um das gewünschte Indolderivat zu erhalten.
| Parameter | Erwarteter Wert |
| Produkt | Substituiertes Indol-Derivat |
| Ausbeute | 60-75% (über zwei Stufen) |
| Aussehen | Typischerweise ein farbiger Feststoff |
Zusammenfassung und Ausblick
1-(4-Fluor-2-nitrophenyl)propan-2-on ist ein außerordentlich nützlicher Baustein in der modernen organischen Synthese. Die in diesem Dokument beschriebenen Protokolle zur Derivatisierung durch SNAr-Reaktionen, Reduktion der Nitrogruppe und heterocyclische Kondensationen stellen robuste und reproduzierbare Methoden dar. Sie ermöglichen den Zugang zu einer breiten Palette von komplexen Molekülen mit potenziellen Anwendungen in der Pharma- und Agrochemie. Die vorgestellten Methoden dienen als Ausgangspunkt und können je nach den spezifischen Anforderungen des Zielmoleküls weiter angepasst und optimiert werden.
Referenzen
Catalytic Strategies for the Synthesis of Nitrophenyl Propanones: An Application Guide for Researchers
Introduction: The Significance of Nitrophenyl Propanones in Modern Chemistry
Nitrophenyl propanones are a critical class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of high-value molecules. Their utility spans from the development of novel pharmaceuticals to the creation of advanced materials. The presence of both a nitro group and a keto-functionalized propyl chain provides two distinct points for chemical modification, enabling the construction of complex molecular architectures. For instance, the nitro group can be readily reduced to an amine, a cornerstone of many biologically active compounds, while the ketone functionality allows for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary catalytic methodologies for the synthesis of nitrophenyl propanones, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. The Henry (Nitroaldol) Reaction: A Classic Approach to β-Nitro Alcohols and their Derivatives
The Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, stands as a foundational method for the synthesis of β-nitro alcohols.[1][2] These intermediates can be subsequently oxidized to the corresponding β-nitro ketones or dehydrated to nitroalkenes, which can then be reduced to the target nitrophenyl propanones. The versatility and reliability of the Henry reaction make it a frequently employed strategy in organic synthesis.[3]
Reaction Mechanism: A Stepwise Look
The base-catalyzed Henry reaction proceeds through a well-established mechanism initiated by the deprotonation of the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.
Caption: Base-catalyzed Henry reaction mechanism.
Protocol 1: Base-Catalyzed Synthesis of 1-(4-Nitrophenyl)-2-nitroethanol
This protocol details the synthesis of a β-nitro alcohol intermediate using a solid-supported phase-transfer catalyst, which facilitates the reaction between the aqueous base and the organic reactants.[4]
Materials:
-
4-Nitrobenzaldehyde
-
Nitroethane
-
Potassium hydroxide (KOH) solution (40% w/w in water)
-
Polystyrene-supported tributylammonium chloride (Ps-TBAC)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (3.31 mmol) in a mixture of water (5 mL) and THF (0.5 mL).
-
To this solution, add nitroethane (3.63 mmol), one drop of 40% aqueous KOH solution, and Ps-TBAC (0.20 g, ~10 mol% of onium ions).[4]
-
Stir the mixture vigorously at room temperature for 8 hours.
-
Upon completion (monitored by TLC), add excess water to the reaction mixture.
-
Filter the solid Ps-TBAC catalyst and wash it with EtOAc.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: EtOAc/petroleum ether) to yield the desired 1-(4-nitrophenyl)-2-nitropropan-1-ol.
II. Friedel-Crafts Acylation: A Direct but Challenging Route
The Friedel-Crafts acylation is a powerful tool for the direct introduction of an acyl group onto an aromatic ring.[5] However, its application to the synthesis of nitrophenyl propanones is hampered by the strong deactivating nature of the nitro group, which renders the aromatic ring highly unreactive towards electrophilic substitution. Therefore, a direct Friedel-Crafts acylation of nitrobenzene with propionyl chloride is generally not feasible.
A viable alternative involves a two-step sequence: first, the Friedel-Crafts acylation of a more reactive aromatic precursor, such as anisole (methoxybenzene), followed by the nitration of the resulting ketone. The methoxy group is an ortho-, para-directing activator, facilitating the initial acylation.[6]
Protocol 2: Synthesis of 1-(4-Methoxy-2-nitrophenyl)propan-1-one
This protocol outlines the synthesis via Friedel-Crafts acylation of anisole followed by nitration.
Part A: Friedel-Crafts Acylation of Anisole [7]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Claisen adapter, magnetic stirrer, separatory funnel.
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add anhydrous FeCl₃ (4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (4.6 mmol).[7]
-
Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.[7]
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Stir for another 5 minutes and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Wash the combined organic layers with 5% aqueous NaOH solution (10 mL) and then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent by evaporation to obtain 4-methoxypropiophenone.
Part B: Nitration of 4-Methoxypropiophenone [6]
Materials:
-
4-Methoxypropiophenone (from Part A)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Nitric acid (HNO₃, concentrated)
-
Ice
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 4-methoxypropiophenone to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methoxypropiophenone in sulfuric acid, maintaining the temperature between 0-5 °C.[6]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and stir until the ice melts.
-
The solid product, 1-(4-methoxy-2-nitrophenyl)propan-1-one, will precipitate.
-
Collect the product by filtration, wash with cold water until the washings are neutral, and dry.
III. Organocatalyzed Michael Addition: An Asymmetric Approach
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. In the context of nitrophenyl propanones, the organocatalyzed Michael addition of a ketone to a β-nitrostyrene derivative offers a direct route to chiral γ-nitro ketones.[8][9] Chiral primary or secondary amines are often employed as catalysts, proceeding through an enamine intermediate.
Reaction Mechanism: The Enamine Catalytic Cycle
The catalytic cycle begins with the reaction of the ketone with the chiral amine catalyst to form a nucleophilic enamine. This enamine then undergoes a stereoselective Michael addition to the β-nitrostyrene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral γ-nitro ketone product.
Caption: Organocatalyzed Michael addition via an enamine intermediate.
Protocol 3: Organocatalyzed Michael Addition of Acetone to trans-β-Nitrostyrene[8]
Materials:
-
trans-β-Nitrostyrene
-
Acetone
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea organocatalyst
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel.
Procedure:
-
To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (0.1 M), add acetone (5 equivalents).[10]
-
Add the (R,R)-DPEN-based thiourea organocatalyst (20 mol%).
-
Stir the reaction mixture at ambient temperature for approximately 12 hours, monitoring the progress by TLC.
-
Upon completion, add ethyl acetate (0.2 mL) to the reaction mixture.
-
Wash the solution twice with water (2 x 1.0 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography on a silica gel column (Eluent: hexanes/EtOAc) to yield the chiral 4-nitro-5-phenylpentan-2-one.
IV. Palladium-Catalyzed α-Arylation: A Modern Cross-Coupling Strategy
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. The α-arylation of nitroalkanes provides a direct method for the formation of a C(sp³)-C(sp²) bond, offering a convergent approach to α-aryl nitroalkanes, which are precursors to the desired ketones via a subsequent Nef reaction.[2][11]
Catalytic Cycle: The Steps of Cross-Coupling
The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Deprotonation/Transmetalation: A base deprotonates the nitroalkane to form a nitronate, which then coordinates to the palladium center.
-
Reductive Elimination: The aryl and alkyl groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: Palladium-catalyzed α-arylation of a nitroalkane.
Protocol 4: Palladium-Catalyzed α-Arylation of Nitroethane with 1-Bromo-4-nitrobenzene
This protocol is based on general procedures for the palladium-catalyzed α-arylation of nitroalkanes.[12]
Materials:
-
1-Bromo-4-nitrobenzene
-
Nitroethane
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
-
A strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Schlenk tube, magnetic stirrer, glovebox or Schlenk line.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.
-
Add anhydrous toluene, followed by 1-bromo-4-nitrobenzene and nitroethane.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-110 °C) with stirring for the required time (typically several hours), monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-(4-nitrophenyl)-1-nitropropane. This can then be converted to 1-(4-nitrophenyl)propan-1-one via a Nef reaction.
V. The Nef Reaction: Converting Nitro to Carbonyl
The Nef reaction is a crucial subsequent step in several synthetic routes to nitrophenyl propanones, as it efficiently converts a secondary nitroalkane to the corresponding ketone.[13][14] The classical method involves the hydrolysis of a nitronate salt under strongly acidic conditions.
Protocol 5: Nef Reaction of 1-(4-Nitrophenyl)-1-nitropropane
Materials:
-
1-(4-Nitrophenyl)-1-nitropropane
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Methanol
-
Diethyl ether
-
Ice
Procedure:
-
Dissolve 1-(4-nitrophenyl)-1-nitropropane in methanol.
-
Add a solution of sodium hydroxide in water and stir to form the nitronate salt.
-
In a separate flask, prepare a solution of concentrated sulfuric acid in water and cool it in an ice bath.
-
Slowly add the solution of the nitronate salt to the cold sulfuric acid solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir for a short period.
-
Extract the product, 1-(4-nitrophenyl)propan-1-one, with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the ketone.
VI. Comparative Analysis of Catalytic Conditions
| Catalytic Method | Catalyst | Typical Substrates | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Henry Reaction | Base (e.g., KOH, Et₃N), Phase Transfer Catalyst | Nitrophenyl aldehydes, Nitroalkanes | Room Temp. - 40 | 8 - 48 h | 64 - 94[4] | Readily available reagents, versatile. | Can produce mixtures of diastereomers. |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃, FeCl₃) | Activated arenes, Acyl halides | 0 - Room Temp. | 0.5 - 2 h | High (for acylation), Variable (for nitration) | Direct acylation of arenes. | Fails with deactivated rings like nitrobenzene. |
| Organocatalytic Michael Addition | Chiral Amines (e.g., DPEN derivatives) | β-Nitrostyrenes, Ketones | Room Temp. | 12 - 24 h | 88 - 99[8] | High enantioselectivity, mild conditions. | Catalyst loading can be high. |
| Palladium-Catalyzed α-Arylation | Pd(OAc)₂ / Phosphine Ligand | Aryl halides, Nitroalkanes | 80 - 110 | 4 - 24 h | 53 (two steps)[15] | High functional group tolerance. | Requires inert atmosphere, expensive catalyst. |
VII. Conclusion and Future Outlook
The synthesis of nitrophenyl propanones can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. The classical Henry reaction remains a robust and widely used method, particularly when coupled with phase-transfer catalysis for improved efficiency. While direct Friedel-Crafts acylation of nitroaromatics is challenging, a two-step approach involving acylation of an activated ring followed by nitration provides a viable alternative. For enantioselective synthesis, organocatalyzed Michael additions offer a powerful and green approach. Modern palladium-catalyzed cross-coupling reactions provide a highly versatile and functional-group-tolerant route, albeit at a higher cost and with the need for more stringent reaction conditions.
The choice of the optimal catalytic system will ultimately depend on the specific target molecule, the desired level of stereocontrol, scalability, and economic considerations. Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope, further enhancing the synthetic accessibility of this important class of compounds.
References
- Henry, L. Bull. Acad. Roy. Sci. Belg.1895, 3, 10.
-
Wang, Z.; Xue, H.; Wang, S.; Yuan, C. A series of 1-aryl-2-nitroalkan-1-ols were prepared in good yields (64-94%) by reacting aromatic aldehydes with nitroalkanes using a dual catalytic system of KOH and polystyrene-supported tributylammonium chloride (PsTBAC) in aqueous medium. Scribd. [Link]
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392.
-
Henry Reaction. SynArchive. [Link]
-
Henry Reaction. Organic Chemistry Portal. [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of Michigan. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Palladium-Catalyzed Monoarylation of Nitroalkanes. ResearchGate. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. [Link]
-
Comparison of different catalyst systems on the reduction of 4-nitrophenol. ResearchGate. [Link]
-
Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. ACS Publications. [Link]
-
Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. [Link]
-
Asymmetric Michael addition of acetone to β-nitrostyrenes catalyzed by novel organocatalysts derived from D-isomannide or L-isoidide. ResearchGate. [Link]
-
Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. PMC. [Link]
-
Asymmetric Michael addition of acetone to β-nitrostyrenes catalyzed by novel organocatalysts derived from D-isomannide or L-isoidide. Semantic Scholar. [Link]
-
Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. ResearchGate. [Link]
-
Nef reaction. Wikipedia. [Link]
-
Henry reaction. Wikipedia. [Link]
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). [Video]. YouTube. [Link]
-
Nef reaction. (2023, February 17). [Video]. YouTube. [Link]
-
The Henry Reaction: Reaction mechanism chemistry tutorial. (2011, June 22). [Video]. YouTube. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Nef reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Palladium-Catalyzed α-Arylation of Aryl Nitromethanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
Welcome to the technical support guide for the synthesis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important organic intermediate.[1][2] As a key building block in the production of pharmaceuticals and agrochemicals, understanding and controlling its synthesis is crucial for efficient and reproducible results.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.
Understanding the Primary Synthetic Route: The Japp-Klingemann Reaction
The most common and well-established method for synthesizing arylhydrazones, which are precursors to compounds like this compound, is the Japp-Klingemann reaction.[3] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or a related active methylene compound, followed by the cleavage of an acyl group.[3][4]
The synthesis of this compound typically starts with the diazotization of 4-fluoro-2-nitroaniline, followed by its reaction with a suitable β-dicarbonyl compound like ethyl 2-methylacetoacetate.
Caption: General workflow for the Japp-Klingemann synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying cause and a detailed, actionable solution.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in the Japp-Klingemann reaction are a frequent issue, often stemming from problems in the initial diazotization step or suboptimal pH control during the coupling phase.
-
Cause 1: Incomplete Diazotization. The formation of the aryl diazonium salt from 4-fluoro-2-nitroaniline is highly temperature-sensitive. If the temperature rises above 5 °C, the nitrous acid (formed from NaNO₂ and HCl) can decompose before it reacts completely with the aniline.
-
Cause 2: Decomposition of the Diazonium Salt. Aryl diazonium salts, especially those derived from electron-deficient anilines, are notoriously unstable.[5] They must be kept cold (0-5 °C) at all times and used immediately after preparation to prevent decomposition into phenols and other byproducts, which significantly lowers the yield.[5]
-
Cause 3: Incorrect pH. The pH of the reaction is critical. The initial coupling reaction with the enolate of the β-dicarbonyl compound is typically favored in a slightly acidic to neutral medium. However, the subsequent conversion of the azo intermediate to the hydrazone often requires a slightly basic pH to facilitate the necessary proton transfers.[5] Failure to control and adjust the pH throughout the process can lead to a stalled reaction or the formation of side products.[4]
Troubleshooting Protocol:
-
Optimize Diazotization:
-
Maintain a strict temperature of 0-5 °C during the slow, dropwise addition of the sodium nitrite solution.
-
Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and sufficient acid (e.g., 2.5-3 equivalents of HCl) to ensure the complete conversion of the aniline.[5]
-
-
Immediate Use of Diazonium Salt: Prepare the diazonium salt solution and use it without delay. Do not store it.
-
pH Monitoring and Adjustment:
-
Monitor the pH of the β-dicarbonyl solution before and during the addition of the diazonium salt.
-
After the initial coupling, consider a controlled addition of a base like sodium acetate or a dilute sodium hydroxide solution to facilitate the conversion to the hydrazone.[5]
-
Q2: I am observing a significant amount of dark, tarry byproduct. What is causing this and how can I prevent it?
A2: The formation of tarry, intractable materials is a classic sign of diazonium salt decomposition and unwanted side reactions.
-
Cause 1: Diazonium Salt Decomposition. As mentioned in Q1, if the diazonium salt is not kept cold or is allowed to stand for too long, it will decompose. This process often leads to the formation of highly reactive phenyl cations, which can react non-selectively with water to form phenols or with other species in the mixture, leading to polymerization and tar formation.[5]
-
Cause 2: Self-Coupling of the Diazonium Salt. At high concentrations or under non-optimal pH conditions, the electrophilic diazonium salt can attack another molecule of the parent aniline (if any is unreacted) or couple with itself, leading to colored azo dyes and other polymeric materials.[5]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Use an ice-salt bath to maintain the temperature below 5 °C throughout the diazotization and coupling steps.
-
Controlled Addition Rate: Add the cold diazonium salt solution slowly and dropwise to the solution of the β-dicarbonyl compound. This ensures that the diazonium salt reacts as it is added, keeping its instantaneous concentration low and minimizing self-coupling and decomposition.[5]
-
Ensure Complete Diazotization: Make sure all the initial aniline has been converted to the diazonium salt before starting the coupling reaction to prevent unwanted azo-coupling with the starting material.
Q3: My final product is contaminated with a chlorinated impurity. How is this possible?
A3: This is an unusual but documented side reaction that can occur under specific conditions, particularly when using hydrochloric acid for diazotization. While the Japp-Klingemann reaction is generally robust, the highly reactive diazonium intermediate can sometimes undergo unexpected transformations.
-
Mechanism: In a process analogous to the Sandmeyer reaction, the diazonium group (-N₂⁺) can be replaced by a chloride ion (Cl⁻) from the hydrochloric acid used in the diazotization step. This is particularly noted in reactions with highly electron-deficient systems, such as dinitroanilines.[6][7] A study on the Japp-Klingemann reaction of diazotized 2,6-dinitroaniline in aqueous HCl reported the formation of a significant amount of the 2-chloro-6-nitro-substituted hydrazone alongside the expected product.[6][7] This suggests that the 4-fluoro-2-nitrophenyl diazonium salt could potentially undergo a similar substitution, replacing the diazonium group with a chlorine atom.
Mitigation Strategy:
-
Change the Acid: If chlorinated byproducts are a persistent issue, consider replacing hydrochloric acid with a non-nucleophilic acid for the diazotization step. Tetrafluoroboric acid (HBF₄) is an excellent alternative. It forms the more stable diazonium tetrafluoroborate salt, which is less prone to nucleophilic substitution and can sometimes be isolated as a solid.[6]
-
Control Reaction Medium: Ensure that the concentration of chloride ions is not excessively high. Use the minimum necessary amount of HCl for the diazotization.
Q4: I am seeing byproducts from the reduction of the nitro group. Why is this happening?
A4: The nitro group is susceptible to reduction under various conditions. While the standard Japp-Klingemann conditions are oxidative or neutral, certain reagents or contaminants can lead to the formation of amino or other partially reduced nitrogen species.
-
Cause 1: Reductive Contaminants. The presence of reducing agents, even in trace amounts, can cause this side reaction. This could be due to impurities in the starting materials or solvents.
-
Cause 2: Inappropriate Reagents for pH Adjustment. Using certain bases for pH adjustment might introduce reducing equivalents. While less common, it's a possibility to consider.
-
Cause 3: Subsequent Workup/Purification Steps. The nitro group is often intentionally reduced in subsequent synthetic steps to form an amine.[1][8] If you are observing this in your crude product, ensure that your workup or purification conditions (e.g., using certain metals or reducing solvents) are not inadvertently causing the reduction. There are numerous methods for nitroarene reduction, including catalytic hydrogenation or using reducing agents like iron powder or sodium dithionite.[9][10]
Troubleshooting:
-
Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and free from reducing impurities.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and potential redox cycles involving contaminants.
-
Review Workup Procedure: Analyze your workup and purification steps to ensure they are non-reducing. Avoid using reactive metals or reagents known to reduce nitro groups unless it is the intended next step.
Optimizing Reaction Conditions
The success of the synthesis hinges on a delicate balance of several parameters. The following table summarizes their impact and provides recommended settings.
| Parameter | Effect on Reaction | Recommended Conditions | Rationale |
| Temperature | Controls the stability of the diazonium salt. | 0-5 °C for diazotization and coupling. | Prevents decomposition of the diazonium salt, which leads to tar formation and low yields.[5] |
| pH | Influences coupling efficiency and subsequent rearrangement. | Slightly acidic to neutral for initial coupling; Slightly basic for conversion to hydrazone. | Optimal pH is required for both the electrophilic attack of the diazonium salt and the subsequent proton transfers for hydrazone formation.[4][5] |
| Stoichiometry | Affects the completeness of the reaction and byproduct formation. | Slight excess of NaNO₂ (1.05-1.1 eq.) and acid (2.5-3 eq.) . | Ensures complete diazotization of the starting aniline, minimizing unreacted starting material that could cause side reactions.[5] |
| Reagent Addition | Controls instantaneous concentration of reactive intermediates. | Slow, dropwise addition of NaNO₂ and the diazonium salt solution. | Minimizes side reactions like self-coupling and decomposition by keeping the concentration of the unstable diazonium salt low at any given time.[5] |
Troubleshooting Workflow
If you encounter an issue, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step diagnostic workflow for troubleshooting.
References
- BenchChem. (n.d.). Overcoming side reactions in Japp-Klingemann reaction.
- Weber, E., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
- Vulcanchem. (n.d.). This compound.
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Retrieved from [Link]
-
Patsnap. (n.d.). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ACS Publications. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters. Retrieved from [Link]
-
University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. This compound (1263279-70-4) for sale [vulcanchem.com]
- 2. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Identification of Impurities in 1-(4-Fluoro-2-nitrophenyl)propan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(4-fluoro-2-nitrophenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity identification and control during the synthesis of this key intermediate. This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of agrochemicals and active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular diseases.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory. Our approach is grounded in established scientific principles and regulatory expectations, ensuring the integrity and reliability of your synthetic processes.
Understanding the Regulatory Landscape
Before delving into specific technical challenges, it is crucial to understand the regulatory framework governing impurities in new drug substances. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines.
Key ICH Guidelines for Impurity Control:
-
ICH Q3C (R9): Impurities: Guideline for Residual Solvents[4]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk[3][4]
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[7] Adherence to these guidelines is essential for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and purification of this compound.
1. What are the most likely impurities in the synthesis of this compound?
The impurities can be broadly categorized as process-related impurities and degradation products.[8]
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of the initial reactants.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Formed from side reactions occurring during the main synthesis.
-
-
Degradation Products: These can form during the synthesis, purification, or storage of the final product due to factors like heat, light, or pH changes.[8]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Compounds | Origin |
| Starting Materials | 4-Fluoro-2-nitrotoluene, Acetic anhydride, etc. | Incomplete reaction |
| Isomeric Impurities | 1-(2-Fluoro-4-nitrophenyl)propan-2-one, 1-(3-Fluoro-2-nitrophenyl)propan-1-one | Side reactions, impurities in starting materials |
| Over-reaction Products | Di-nitrated or poly-alkylated species | Harsh reaction conditions |
| Degradation Products | Oxidation or hydrolysis products | Exposure to air, moisture, or high temperatures |
2. How can I differentiate between constitutional isomers of this compound using analytical techniques?
Constitutional isomers, which have the same molecular formula but different atomic connectivity, can be challenging to distinguish.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[9][10][11]
-
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of proton signals will differ for each isomer due to the unique electronic environment of the protons in each structure.[10]
-
¹³C NMR: The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer.[9]
-
2D NMR Techniques: Techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between protons and carbons, providing definitive structural elucidation.[9][12]
3. What are the best chromatographic methods for separating this compound from its impurities?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in pharmaceutical manufacturing.[13][14][15]
-
Reversed-Phase HPLC (RP-HPLC): This is often the method of choice, using a non-polar stationary phase (like C18) and a polar mobile phase. Gradient elution is typically employed to achieve optimal separation of compounds with varying polarities.
-
Method Development: Key parameters to optimize include the column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common analytical challenges.
Troubleshooting Guide: Resolving Co-eluting Peaks in HPLC Analysis
Problem: Two or more components are not fully separated and appear as a single, broad, or shouldered peak in the chromatogram.
Workflow for Resolving Co-elution:
Caption: A decision-making workflow for troubleshooting co-eluting peaks in HPLC.
Step-by-Step Protocol:
-
Initial Assessment:
-
Examine the peak shape. A tailing or fronting peak might indicate column overload or secondary interactions.
-
Review the existing method parameters.
-
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient can improve the separation of closely eluting peaks.
-
pH: Adjusting the pH of the aqueous phase can alter the ionization state of acidic or basic analytes, significantly impacting their retention and selectivity.
-
-
Change Column Chemistry:
-
If mobile phase adjustments are insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
-
-
Modify Flow Rate and Temperature:
-
Lowering the flow rate can increase column efficiency and improve resolution.
-
Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation.
-
-
Consider Orthogonal Methods:
-
If co-elution persists, an orthogonal separation technique with a different selectivity mechanism, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC), may be necessary.[16]
-
Troubleshooting Guide: Interpreting Mass Spectrometry (MS) Data for Unknown Impurity Identification
Problem: An unknown impurity is detected, and its structure needs to be elucidated.
Workflow for Unknown Impurity Identification:
Caption: A systematic workflow for the identification of unknown impurities using mass spectrometry and NMR.
Step-by-Step Protocol:
-
Accurate Mass Measurement:
-
Utilize High-Resolution Mass Spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to determine the accurate mass of the molecular ion.[17] This allows for the prediction of possible elemental compositions.
-
-
MS/MS Fragmentation Analysis:
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the substructures of the molecule.
-
-
Propose Putative Structures:
-
Based on the elemental composition and fragmentation data, propose one or more potential structures for the impurity. Consider plausible side reactions and degradation pathways of the main synthesis.
-
-
Isolation and NMR Confirmation:
-
Synthesis of a Reference Standard (Optional but Recommended):
-
Synthesize the proposed impurity structure to confirm its identity by comparing its chromatographic and spectroscopic data with that of the isolated unknown.
-
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: )
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
- Quality: impurities | European Medicines Agency (EMA). (URL: )
- How NMR Helps Identify Isomers in Organic Chemistry?
- FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (URL: )
- Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (URL: )
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (URL: )
- Impurity Analysis - Emery Pharma. (URL: )
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (URL: )
- This compound - 1263279-70-4 - Vulcanchem. (URL: )
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: )
- Recent Trends in Analytical Techniques for Impurity Profiling. (URL: )
- Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (URL: )
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (URL: )
- Method used for preparing 3-(4-fluoro-2-nitrophenyl)
- Nuclear magnetic resonance spectroscopy - Wikipedia. (URL: )
- Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry | Journal of Chemical Education - ACS Public
- Impurities in Pharmaceuticals- A Review. - SciSpace. (URL: )
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- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
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- 18. ijprajournal.com [ijprajournal.com]
Technical Support Center: Troubleshooting Low Yield in 1-(4-Fluoro-2-nitrophenyl)propan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(4-fluoro-2-nitrophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this important synthetic transformation. As a key intermediate in the production of pharmaceuticals and agrochemicals, optimizing the yield of this compound is critical.[1][2] This document provides in-depth, scientifically-grounded answers to frequently encountered issues, moving beyond simple procedural steps to explain the underlying chemical principles.
The primary synthetic route to this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile derived from acetone attacks an electron-deficient aromatic ring, displacing a leaving group. The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) ortho or para to the leaving group (in this case, a fluorine atom), is crucial for activating the ring towards nucleophilic attack.[1][3][4][5]
Below, we address specific problems you may encounter during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to Reaction Setup and Reagents
Q1: My reaction shows very low conversion of the starting material, 2,5-difluoronitrobenzene. What are the likely causes?
A1: Low conversion is a common issue that often points to problems with the nucleophile generation or the overall reaction conditions. Let's break down the potential culprits:
-
Inefficient Deprotonation of Acetone: Acetone is not inherently a strong nucleophile.[6] It requires deprotonation by a suitable base to form the more nucleophilic enolate anion. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be too low to drive the reaction forward.
-
Troubleshooting:
-
Choice of Base: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH2) are typically required. Ensure the base is fresh and has been stored under anhydrous conditions.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base relative to acetone. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
-
-
Presence of Protic Impurities: Water or other protic solvents will quench the strong base and the acetone enolate, effectively halting the reaction.
-
Troubleshooting:
-
Solvent Purity: Use anhydrous solvents. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are good choices as they can solvate the nucleophile without protonating it.[7][8] Ensure your solvent is freshly distilled or from a sealed bottle.
-
Reagent Purity: Ensure your acetone and 2,5-difluoronitrobenzene are free of water.
-
-
-
Inadequate Temperature: While SNAr reactions can often proceed at room temperature, some systems require heating to achieve a reasonable reaction rate.
-
Troubleshooting:
-
Temperature Screening: If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction progress by TLC or LC-MS. Be aware that excessive heat can lead to side reactions.
-
-
Section 2: Formation of Impurities and Side Reactions
Q2: I'm observing a significant amount of a side product with a similar mass to my desired product. What could this be?
A2: A common side reaction in this synthesis is the formation of a bis-adduct, where a second molecule of the acetone enolate displaces the remaining fluorine atom on the product. Another possibility is the formation of aldol condensation products of acetone.
-
Bis-Adduct Formation: The product, this compound, still contains an activated aromatic ring and can react with another equivalent of the acetone enolate.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the 2,5-difluoronitrobenzene relative to the acetone enolate to minimize the chances of the product reacting further.
-
Slow Addition: Add the acetone enolate solution slowly to the solution of 2,5-difluoronitrobenzene. This maintains a low concentration of the nucleophile in the reaction mixture, favoring the mono-substitution product.
-
-
-
Aldol Condensation: The acetone enolate can react with neutral acetone to form aldol condensation products, such as diacetone alcohol. This consumes your nucleophile and complicates purification.
-
Troubleshooting:
-
Order of Addition: Add the base to the acetone at a low temperature (e.g., 0 °C) to form the enolate, and then add this solution to the electrophile. This minimizes the time the enolate spends in the presence of excess neutral acetone.
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor the aldol reaction.
-
-
Section 3: Product Isolation and Purification Challenges
Q3: My crude product is a dark, oily residue that is difficult to purify. What are the best practices for workup and purification?
A3: The workup procedure is critical for obtaining a clean product. The dark color often indicates the presence of polymeric or degradation products, which can arise from harsh reaction or workup conditions.
-
Aqueous Workup:
-
Quenching: Quench the reaction by carefully adding a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base. Avoid strong acids, which can promote side reactions.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound from side products and unreacted starting materials. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | NaH, t-BuOK | Strong enough to fully deprotonate acetone. |
| Solvent | Anhydrous DMF, THF | Polar aprotic, solvates nucleophile without protonation.[7][8] |
| Temperature | 0 °C to RT (monitor) | Balances reaction rate and side reactions. |
| Stoichiometry | 1.1 eq. Base, slight excess of electrophile | Ensures complete nucleophile formation and minimizes bis-adduct. |
| Workup | Quench with sat. NH4Cl, extract with EtOAc | Mild conditions to prevent product degradation. |
| Purification | Silica Gel Chromatography | Effective separation of product from impurities. |
Experimental Workflow Diagram
Below is a generalized workflow for the synthesis of this compound, highlighting key decision points for troubleshooting.
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Mechanism Overview
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Nucleophile Formation: A strong base abstracts a proton from acetone to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The acetone enolate attacks the carbon atom bearing a fluorine atom on the 2,5-difluoronitrobenzene ring. This step is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting negatively charged intermediate (Meisenheimer complex).[3][4][5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product.
Caption: SNAr mechanism for the synthesis of this compound.
References
-
7.3: Nucleophiles - Chemistry LibreTexts. (2020, August 1). Retrieved from [Link]
-
Weiner, H., & Sneen, R. A. (1963). Acetone as a Nucleophile. Journal of the American Chemical Society, 85(14), 2181–2182. Retrieved from [Link]
-
7.3. Simple Nucleophilic Attacks on Carbonyls – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]
-
Acetals and Nucleophilic Addition to Carbonyls | Organic Chemistry Lessons. (2022, May 10). YouTube. Retrieved from [Link]
-
Nucleophile - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). Retrieved from [Link]
-
Selective Fluorination Strategies - Durham e-Theses. (2012, April 10). Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2). Retrieved from [Link]
-
Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
Welcome to the technical support guide for 1-(4-fluoro-2-nitrophenyl)propan-2-one (FNP). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and stability concerns for FNP?
Answer: this compound is typically a yellow solid or oil at room temperature.[1] Its stability is influenced by the two electron-withdrawing nitro groups and the reactive ketone functionality. Key stability concerns include:
-
Thermal Decomposition: Like many nitroaromatic compounds, FNP can be sensitive to high temperatures. Long exposure to heat during distillation or recrystallization should be minimized.
-
Photodecomposition: Nitroaromatic compounds are often photolabile and can degrade upon exposure to light.[2] It is recommended to store the compound in an amber vial or a container protected from light.[2]
-
Hydrolysis: The ketone is susceptible to hydrolysis, particularly under strong basic or acidic conditions.[2] It is best to maintain neutral pH during workup and storage.
For long-term storage, keep the purified solid in a cool (2-8 °C), dark place, preferably under an inert atmosphere like argon or nitrogen to protect against moisture and oxidation.[2]
Q2: What are the most common impurities I should expect in my crude FNP sample?
Answer: Impurities are almost always related to the synthetic route. A common synthesis involves the reaction of a nitrated fluorobenzene derivative with a source of the propanone side chain. Therefore, typical impurities include:
-
Unreacted Starting Materials: Such as 1,4-difluoro-2-nitrobenzene or related precursors.
-
Regioisomers: Depending on the starting material, isomers like 1-(2-fluoro-4-nitrophenyl)propan-2-one may be present.[3] The separation of structural isomers can be challenging.[4]
-
Side-Reaction Products: Dinitration products or by-products from self-condensation of the ketone can occur, especially if reaction temperatures are not well-controlled.[1]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, ethanol, ethyl acetate).
Q3: Which analytical techniques are best for assessing the purity of FNP?
Answer: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Essential for initial assessment of the crude mixture and for monitoring the progress of column chromatography. A good starting mobile phase is a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and purity analysis. The ¹H NMR will clearly show aromatic protons, the methylene (CH₂) bridge, and the methyl (CH₃) protons of the ketone. ¹⁹F NMR is crucial for identifying fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A phenyl-hexyl or C18 column can be effective for separating nitroaromatic compounds.[4]
Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification of FNP.
Problem 1: My crude product is a dark, viscous oil and won't solidify. What should I do?
Answer: Oiling out is a common problem when impurities prevent the compound from forming a stable crystal lattice.
Causality: The presence of solvent residues, isomeric impurities, or other side products lowers the overall purity and depresses the melting point, favoring an oily state.
Solution Workflow:
-
Initial Cleanup: Dissolve the oil in a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic by-products, and finally with brine to remove water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This removes many baseline impurities.
-
Attempt to Crystallize: Try to induce crystallization from the cleaned-up oil. Dissolve the oil in a minimum amount of a hot solvent in which it is highly soluble (like ethanol or acetone) and then slowly add a "poor" solvent in which it is insoluble (like hexane or water) until the solution becomes cloudy.[7][8] Let it cool slowly to room temperature, then in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
Proceed to Chromatography: If crystallization fails, column chromatography is the next logical step.
Problem 2: I'm running a silica gel column, but I see multiple overlapping spots on my TLC. How can I improve separation?
Answer: Poor separation on silica gel is typically due to an improperly chosen solvent system or overloading the column.
Causality: The polarity of the eluent directly impacts how strongly compounds adhere to the polar silica stationary phase.[9] If the solvent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed at the origin (low Rf values).[9][10]
Step-by-Step Solution:
-
Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your target compound (FNP) an Rf value of approximately 0.25-0.35 on a TLC plate.[10]
-
Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity by increasing the ethyl acetate proportion (e.g., 90:10, 85:15) until you achieve the desired Rf and see clear separation between your product and the major impurities.
-
A small amount of a more polar solvent like acetone can sometimes improve the resolution for ketones.[7]
-
-
Column Packing and Loading:
-
Ensure the column is packed perfectly without air bubbles or channels, which cause poor separation.[10]
-
Use an appropriate amount of silica gel, typically 30-50 times the weight of your crude sample.[10]
-
Load the sample onto the column in a minimal volume of the eluent or pre-adsorb it onto a small amount of silica gel.
-
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different adsorbent. For some nitroaromatic isomers, alumina (neutral or acidic) or a phenyl-functionalized silica phase might offer different selectivity.[4]
Data Table: Recommended Starting Solvents for Chromatography & Recrystallization
| Method | Solvent System | Rationale & Comments |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | Standard choice for compounds of moderate polarity. Start at 5% Ethyl Acetate and gradually increase to 20-30%. |
| Hexane / Acetone | Acetone is a good solvent for ketones and can offer different selectivity than ethyl acetate.[7] | |
| Recrystallization | Ethanol / Water | FNP is soluble in hot ethanol; adding water as an anti-solvent can induce crystallization upon cooling.[8] |
| Hexane / Acetone | Use a minimal amount of hot acetone to dissolve the compound, then slowly add hexane until turbidity appears.[7][8] | |
| Isopropanol | A single-solvent system that can be effective. Dissolve in hot isopropanol and cool slowly. |
Problem 3: My NMR spectrum shows that my purified product is clean, but my yield is very low after recrystallization.
Answer: Low yield after recrystallization is almost always due to using too much solvent or cooling the solution too quickly.
Causality: The principle of recrystallization relies on the difference in solubility of your compound in a hot versus a cold solvent. If too much hot solvent is used, the solution will not become supersaturated upon cooling, and much of your product will remain dissolved.[8] Rapid cooling leads to the formation of small, often impure crystals and traps impurities.
Solution Protocol:
-
Use the Minimum Amount of Hot Solvent: In an Erlenmeyer flask, add the crude solid and a stir bar. Add just enough of the chosen recrystallization solvent to cover the solid.
-
Heat to a Gentle Boil: While stirring, heat the mixture. Add the solvent dropwise until the solid just dissolves completely. Adding more solvent beyond this point will decrease your yield.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of large, pure crystals.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Recover the "Second Crop": After filtering your initial crystals, take the mother liquor (the filtrate) and reduce its volume by about half on a rotary evaporator. Cool this concentrated solution again to see if a second, likely less pure, crop of crystals will form.
Visualization of the Purification Workflow
The following diagram outlines a general strategy for purifying crude this compound.
Caption: Decision workflow for purifying crude FNP.
References
- BenchChem. (n.d.). Stability and Storage of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide.
- BenchChem. (n.d.). 2'-Nitroacetophenone | 577-59-3.
- Agilent Technologies, Inc. (2011). Nitroaromatics and cyclic ketones.
- Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone.
- MH Chem. (2022, July 8).
- Guidechem. (n.d.). This compound 39616-99-4 wiki.
- Guidechem. (2023, August 2). How to Synthesize 2-Nitroacetophenone? - FAQ.
- ChemicalBook. (n.d.). 2-Nitroacetophenone synthesis.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet.
- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
- Patsnap. (n.d.). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka.
- MySkinRecipes. (n.d.). This compound.
- Lab-Chemicals.Com. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Royal Society of Chemistry. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones.
- Organic Syntheses. (n.d.). o-NITROACETOPHENONE.
- Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7.
- National Institutes of Health, PubChem. (n.d.). 4-Nitrophenol | C6H5NO3 | CID 980.
- ResearchGate. (n.d.). Note on stability of p‐nitrophenol in aqueous solutions.
- Sigma-Aldrich. (n.d.). 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one.
- PubChemLite. (n.d.). 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.
- National Institutes of Health, PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367.
- Hoffman Fine Chemicals. (n.d.). CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one.
- BOC Sciences. (n.d.). CAS 2964-48-9 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
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Stability of 1-(4-Fluoro-2-nitrophenyl)propan-2-one under acidic conditions
Here is the technical support center for the stability of 1-(4-Fluoro-2-nitrophenyl)propan-2-one under acidic conditions.
Technical Support Center: this compound
Introduction
Welcome to the technical support guide for this compound (CAS 39616-99-4). This molecule is a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical targets due to its unique combination of reactive functional groups.[1][2] However, its structure—featuring a ketone, an electron-withdrawing nitro group, and a halogenated aromatic ring—presents specific stability challenges, particularly under the acidic conditions frequently employed in organic synthesis and purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you anticipate and mitigate stability issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
The primary stability concerns in acidic conditions revolve around two main areas: the ketone functional group and the influence of the ortho-nitro group. While the C-F bond is exceptionally strong and generally stable, the rest of the molecule can be susceptible to acid-catalyzed reactions.[3] Potential degradation pathways include:
-
Acid-Catalyzed Enolization and Subsequent Reactions: The ketone can form an enol under acidic conditions, which may lead to unforeseen side reactions.
-
Hydrolysis of Precursors or Side-Products: If your synthesis involves precursors like β-keto esters, acidic conditions can catalyze hydrolysis and decarboxylation, which, if not controlled, can affect yield and purity.[4]
-
Reactions Involving the Nitro Group: The strongly electron-withdrawing nitro group significantly influences the ring's electronics and the acidity of the benzylic protons, potentially opening pathways for degradation or condensation reactions.[1]
Q2: I'm observing a deep blue or unusual color in my reaction mixture upon adding strong acid. What could be the cause?
A deep-blue color during reactions of nitro-containing compounds under strong acid can be indicative of the formation of a 1-nitroso-alkanol intermediate.[5] This is a known phenomenon in reactions like the Nef reaction, where a nitroalkane is hydrolyzed to a ketone.[5][6] While this compound is already a ketone, if your starting material or an impurity is the corresponding secondary nitroalkane, adding strong acid could trigger this transformation, generating the transient blue-colored species.[5][7] This suggests a potential impurity in your starting material or an unexpected side reaction.
Q3: How do the fluoro- and nitro- substituents specifically influence the molecule's stability?
The substituents create a unique electronic environment that dictates reactivity:
-
Nitro Group (-NO2): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but makes it more susceptible to nucleophilic aromatic substitution (though this is less common under acidic conditions).[1] Its presence ortho to the propanone side chain increases the acidity of the α-protons (the protons on the carbon between the ring and the ketone), making enolization more favorable.
-
Fluorine Atom (-F): Fluorine is highly electronegative and withdraws electron density via the inductive effect. The C-F bond is very strong and not typically cleaved under standard acidic conditions used in synthesis.[3] Its primary role is to modify the electronic properties of the aromatic ring, which can influence reaction rates and the stability of intermediates.
Q4: What are the recommended storage and handling conditions for this compound?
Based on supplier recommendations and the general nature of similar aromatic ketones, the following conditions are advised:
-
Storage Temperature: 2-8°C in a tightly sealed container.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation. Phenyl-2-propanone, a related compound, is known to degrade over time when exposed to air, forming products like benzaldehyde and benzoic acid.[8]
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents outside of controlled experimental conditions. The compound is classified as an irritant, causing skin and eye irritation.[9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low Yield or Material Loss in an Acid-Catalyzed Reaction
-
Symptom: You are performing a reaction in the presence of a strong acid (e.g., HCl, H2SO4) and observe a significant loss of your starting material or a lower-than-expected yield of the desired product, even when other reagents are stable.
-
Potential Cause: The acidic conditions are likely causing degradation of the this compound. The combination of acid and heat can accelerate decomposition.
-
Troubleshooting Steps:
-
Run a Control Experiment: Subject the starting material to the reaction conditions (acid, solvent, temperature) without the other reagents. Monitor its concentration over time using HPLC or GC-MS. This will confirm if degradation is the issue.
-
Use Milder Acids: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids that may be less destructive.[5]
-
Lower the Temperature: Acid-catalyzed degradation is often temperature-dependent. Running the reaction at a lower temperature for a longer duration may preserve the molecule while allowing the desired transformation to proceed.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize exposure of the product and starting material to the harsh conditions.
-
Scenario 2: Appearance of Unexpected Byproducts in Analytical Traces
-
Symptom: After workup of an acidic reaction, your GC-MS or LC-MS analysis shows several new peaks that do not correspond to your starting material or expected product.
-
Potential Cause: Acid-catalyzed degradation or side reactions have occurred. Based on the degradation of analogous compounds like phenyl-2-propanone (P2P), several byproducts are possible.[8]
-
Identifying Potential Byproducts:
-
Oxidation Products: Similar to P2P, you might observe 1-(4-fluoro-2-nitrophenyl)-1,2-propanedione or 4-fluoro-2-nitrobenzoic acid.[8]
-
Condensation Products: Self-condensation can occur, leading to higher molecular weight impurities.
-
Hydrolysis of Nitrile Precursors: If your synthesis route involves a nitrile, incomplete hydrolysis can leave nitrile-containing impurities that may behave differently under acidic workup conditions.
-
Potential Degradation Pathways Visualization
The following diagram illustrates the potential points of instability and likely degradation products under strong acidic conditions.
Caption: Potential degradation and reaction pathways for this compound.
Experimental Protocols
Protocol 1: Acid-Stress Stability Testing
This protocol provides a standardized method to evaluate the stability of this compound in acidic solutions.
Objective: To quantify the degradation of the target compound over time when exposed to a specific acid at a defined temperature.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (e.g., 1M HCl)
-
Sodium Bicarbonate (Saturated Solution)
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation:
-
Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 5.0 mL of 1M HCl. Dilute to the mark with a 50:50 mixture of ACN and water. This gives a final concentration of 0.1 mg/mL in 0.5M HCl.
-
Control Sample: In a separate 10 mL flask, add 1.0 mL of the stock solution and 5.0 mL of HPLC-grade water (instead of HCl). Dilute to the mark with the same ACN/water mixture.
-
-
Time-Zero (T=0) Analysis: Immediately take an aliquot from both the Test and Control flasks. Quench the reaction by neutralizing with an equal volume of saturated sodium bicarbonate solution. Filter and inject into the HPLC system for analysis.
-
Incubation: Seal the flasks and place them in a temperature-controlled environment (e.g., 50°C water bath).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each flask, quench as described in step 3, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 injection of the control sample. Plot the percentage remaining versus time.
Stability Study Workflow Diagram
Caption: Workflow for conducting an acid-stress stability study.
Data Summary: Potential Byproducts
The table below summarizes potential byproducts and the conditions that may favor their formation, extrapolated from literature on similar compounds.
| Potential Byproduct/Impurity | Likely Formation Conditions | Analytical Signature (Expected) | Reference Analogy |
| 4-Fluoro-2-nitrobenzoic acid | Strong oxidizing conditions (e.g., hot KMnO4) in an acidic medium. | Different retention time in RP-HPLC (more polar); distinct mass in MS. | [10] |
| High MW Condensation Products | Strong acid, elevated temperatures, prolonged reaction times. | Later eluting peaks in HPLC/GC; masses corresponding to dimers or trimers. | General Ketone Chemistry |
| 1-(2-Amino-4-fluorophenyl)propan-2-one | Reductive conditions, especially with metals in acid (e.g., Fe/HCl, SnCl2/HCl). | Significant shift in UV λmax; distinct mass in MS (+16 AMU for O, -30 for NO2 to NH2). | [1] |
| Phenylacetylcarbinol Analogue | Can be a byproduct of certain syntheses under acidic conditions. | Mass corresponding to the addition of a hydroxyl group. | [4] |
References
- Nef reaction - Grokipedia. Provides an overview of the Nef reaction, including the mechanism and conditions which involve strongly acidic hydrolysis of nitroalkanes to ketones.
- Nef Reaction - Alfa Chemistry. Discusses the reagents and conditions for the Nef reaction, highlighting that strong acid conditions favor the formation of carbonyl compounds.
- Nef reaction - Wikipedia. Details the reaction mechanism, noting the formation of a 1-nitroso-alkanol intermediate responsible for the characteristic deep-blue color.
- Nef Reaction - Organic Chemistry Portal. Explains that the hydrolysis must take place in strong acid (pH < 1) to prevent the formation of side products.
- Nef Reaction: Mechanism, Examples, Limitations - Chemistry Guide. Describes the mechanism involving protonation in a strongly acidic medium.
-
Degradation of 1-phenyl-2-propanone during long-term storage - ResearchGate. Identifies degradation products of P2P such as benzaldehyde, benzoic acid, and others, providing an analogy for potential degradation of the title compound. Available at: [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed. Reviews the stability of the C-F bond, noting its extraordinary strength, which makes it resistant to cleavage under typical conditions. Available at: [Link]
-
Biodegradation of fluorinated β-triketone herbicide tembotrione by a bacterial–fungal consortium - ResearchGate. Discusses microbial degradation pathways for fluorinated compounds. Available at: [Link]
-
HYDROLYSIS REACTIONS - Coggle. Mentions the use of acidic permanganate to break double bonds and oxidize aromatic side chains to carboxylic acids. Available at: [Link] (Note: Link is to an image derived from the content as the original source was a presentation.)
-
1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. Provides safety and hazard information for a structurally related compound, noting it as a skin and eye irritant. Available at: [Link]
Sources
- 1. This compound (1263279-70-4) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Nef Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. esisresearch.org [esisresearch.org]
Technical Support Center: Stability and Handling of 1-(4-Fluoro-2-nitrophenyl)propan-2-one Under Basic Conditions
Introduction: 1-(4-Fluoro-2-nitrophenyl)propan-2-one is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its unique combination of reactive functional groups.[1] However, its structure—specifically the acidic α-protons positioned between a ketone and an ortho-nitro-activated aromatic ring—renders it highly susceptible to degradation and side reactions under basic conditions. This guide provides in-depth technical advice, troubleshooting for common experimental issues, and best practices to ensure the stability and successful use of this compound in your research.
Section 1: Frequently Asked Questions (FAQs) on Core Chemical Principles
This section addresses the fundamental chemical properties of this compound that dictate its behavior in the presence of a base.
Q1: What makes this compound so reactive towards bases?
A1: The primary reason for the compound's reactivity is the high acidity of the protons on the methylene bridge (-CH2-), which is sandwiched between the carbonyl group (ketone) and the 2-nitrophenyl ring.
-
Inductive and Resonance Effects: Both the ketone and the ortho-nitro group are strong electron-withdrawing groups. They work synergistically to stabilize the conjugate base (an enolate) that forms when a proton is removed. This stabilization significantly lowers the pKa of the α-protons, making them readily removable by even moderate bases.[2][3]
-
Enolate Formation: The reaction begins with the abstraction of an α-proton by a base to form a resonance-stabilized enolate ion.[2] This enolate is the key reactive intermediate responsible for both desired transformations and undesired side reactions.
Caption: Base abstracts an acidic α-proton to form a key enolate intermediate.
Q2: What are the primary degradation or side-reaction pathways I should anticipate?
A2: Once the enolate is formed, it can participate in several competing pathways. The outcome of your reaction depends on controlling which pathway dominates.
-
Desired Reaction (e.g., Alkylation/Acylation): In the presence of a suitable electrophile, the nucleophilic enolate can form a new carbon-carbon or carbon-heteroatom bond. This is typically the intended productive pathway.
-
Self-Condensation (Aldol Reaction): The enolate of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the starting material. This leads to dimerization (an aldol addition product), which can then dehydrate upon heating to form a larger, conjugated system (an aldol condensation product).[4][5] This is a very common cause of complex reaction mixtures and reduced yields.
-
Intramolecular Cyclization: The ortho-position of the nitro group relative to the side chain creates the possibility for an intramolecular reaction. The enolate can attack the electron-deficient nitro group, initiating a cascade that can lead to heterocyclic products, such as quinoline or indole derivatives. This pathway is often favored by specific bases and higher temperatures.
Caption: The central enolate intermediate can lead to multiple reaction outcomes.
Section 2: Troubleshooting Guide for Common Experimental Issues
Q3: My reaction is turning dark brown or black, and TLC/LC-MS shows a complex mixture of products. What is happening?
A3: This is a classic sign of uncontrolled side reactions, most commonly polymerization via repeated aldol condensations and/or decomposition involving the nitro group.
-
Causality: Strong bases (like NaOH, KOH, NaOMe) and elevated temperatures create a high concentration of the reactive enolate. This enolate rapidly attacks other ketone molecules, leading to a cascade of condensation and dehydration reactions that produce highly conjugated, colored polymeric material.
-
Troubleshooting Steps & Solutions: The key is to generate the enolate slowly and at a low concentration, and to have the desired electrophile ready to "trap" it before it can react with itself.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Room temp. or heating | -78 °C to 0 °C | Lowers the rate of all reactions, but especially the undesired self-condensation, allowing the desired reaction to become selective. |
| Base Addition | All at once | Slow, dropwise addition | Keeps the instantaneous concentration of the enolate low, minimizing dimerization. |
| Concentration | > 0.5 M | Dilute conditions (0.1 M) | Reduces the probability of two molecules (enolate + ketone) encountering each other. |
| Base Choice | NaOH, KOH | K₂CO₃, Et₃N, or LDA | Use a weaker base if sufficient, or a strong, non-nucleophilic, hindered base like LDA to ensure clean enolate formation. |
Q4: My yield is consistently low when using strong, nucleophilic bases like sodium hydroxide. Why?
A4: Strong, small, nucleophilic bases like hydroxide (OH⁻) or methoxide (MeO⁻) are problematic for two main reasons:
-
Poor Selectivity: They are excellent catalysts for aldol condensations, as described in Q3. They deprotonate the α-carbon reversibly, meaning there is always a significant concentration of both the enolate and the starting ketone in the solution, which is the perfect recipe for self-condensation.[5][6]
-
Competing Reactions: Hydroxide can also act as a nucleophile itself, potentially leading to other undesired pathways, especially under harsh conditions.
-
Solution: Switch to a base that offers better control.
-
For reactions requiring full deprotonation (e.g., alkylation): Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (-78 °C). These bases convert the ketone quantitatively to the enolate, leaving no starting ketone available for self-condensation.[7]
-
For reactions requiring catalytic base (e.g., Henry reaction): Use a milder, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weak inorganic base like potassium carbonate (K₂CO₃).
-
Section 3: Recommended Protocols for Ensuring Stability
Protocol 1: General Procedure for Controlled Enolate Formation and Reaction
This protocol is designed for a reaction where the enolate of this compound needs to be trapped by an electrophile (e.g., an alkyl halide).
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Base Addition: Slowly add a solution of LDA (1.05 eq) in THF dropwise via a syringe pump over 20-30 minutes. The solution may change color. Stir for an additional 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (1.1 eq), either neat or as a solution in THF, dropwise at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. Then, let the mixture warm slowly to room temperature over several hours or overnight.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the flask to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Proceed with standard aqueous work-up and extraction.
Protocol 2: Workflow for Testing Base/Solvent Stability
Before committing to a large-scale reaction, it is prudent to screen for stability under your proposed conditions.
-
Setup: In parallel vials, dissolve a small, known amount of the starting material and an internal standard (e.g., dodecane) in the proposed reaction solvent.
-
Conditions: To each vial, add a different base or set of conditions you wish to test (e.g., Vial 1: K₂CO₃, RT; Vial 2: DBU, RT; Vial 3: NaH, 0 °C).
-
Monitoring: Take an aliquot from each vial at set time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Quench the aliquot and analyze by LC-MS or GC-MS.
-
Evaluation: Plot the disappearance of the starting material over time for each condition. The condition that shows the least degradation of the starting material in the absence of your desired reaction partner is the most stable.
Caption: A systematic workflow for evaluating compound stability under various basic conditions.
References
-
ALDOL CONDENSATION . University of Michigan-Dearborn, College of Arts, Sciences, and Letters. Available at: [Link]
-
Reactivity of Aldehydes & Ketones . Chemistry LibreTexts. Available at: [Link]
-
Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles . YouTube. Available at: [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed) . Master Organic Chemistry. Available at: [Link]
-
The Aldol Reaction and Condensation of Ketones and Aldehydes . Chemistry LibreTexts. Available at: [Link]
-
The Aldol Condensation . Magritek. Available at: [Link]
-
Intramolecular cyclization of various 2-alkynylarylketones . ResearchGate. Available at: [Link]
-
Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy . MDPI. Available at: [Link]
Sources
Technical Support Center: Degradation Pathways of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
Welcome to the technical support center for 1-(4-Fluoro-2-nitrophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental issues, grounded in established chemical principles and supported by scientific literature.
I. Understanding the Stability of this compound
This compound is a multifaceted molecule with three key functional groups that influence its stability: a 4-fluoro-2-nitrophenyl ring and a propan-2-one side chain. The interplay of these groups dictates its susceptibility to degradation under various experimental conditions. The primary degradation pathways to consider are photodegradation, nucleophilic aromatic substitution, and hydrolysis of the ketone group.
II. Frequently Asked Questions (FAQs) about Degradation
Q1: My sample of this compound is turning yellow/brown upon storage. What is causing this discoloration?
A1: The observed discoloration is a common indicator of degradation, particularly for nitro-aromatic compounds.[1] The likely cause is photodegradation, especially if the sample has been exposed to light. The ortho-nitrobenzyl moiety is known to be photoreactive.[1][2][3] Upon absorption of UV light, an intramolecular hydrogen abstraction can occur, leading to the formation of a nitroso species, which are often colored.[4] To mitigate this, always store this compound in amber vials or protected from light in a dark, cool, and dry place.[1]
Q2: I am seeing an unexpected peak in my HPLC analysis after dissolving the compound in a nucleophilic solvent like methanol or in a basic solution. What could this be?
A2: The appearance of a new peak under these conditions strongly suggests a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 4-position is activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the 2-position (ortho).[5][6] Nucleophiles such as methoxide (from methanol in the presence of a base) or hydroxide can displace the fluoride ion.[7][8] The rate of this reaction is generally F > Cl > Br > I for the leaving group in SNAr reactions.[5]
Q3: Can the propan-2-one side chain degrade? Under what conditions should I be concerned?
A3: Yes, the β-keto ketone moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than a β-keto ester.[9][10][11] In strongly acidic or basic media, cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group can occur. However, for this compound, the degradation pathways involving the aromatic ring are often more facile. It is good practice to maintain neutral pH conditions during storage and analysis to minimize the risk of ketone hydrolysis.
Q4: What are the expected major degradation products of this compound?
A4: Based on the known reactivity of its functional groups, the following are the most plausible degradation products:
-
Photodegradation Product: 2-Nitroso-4-fluorophenylacetone, arising from the photorearrangement of the ortho-nitrobenzyl group.[1][3][4]
-
SNAr Product: 1-(4-Hydroxy-2-nitrophenyl)propan-2-one or 1-(4-methoxy-2-nitrophenyl)propan-2-one if water/hydroxide or methanol/methoxide is the nucleophile, respectively.[5][7]
-
Reduction Product: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming compounds like 1-(4-Fluoro-2-aminophenyl)propan-2-one.
Q5: How can I confirm if my sample has degraded?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12][13][14] These methods can separate the parent compound from its degradation products. LC-MS is particularly powerful as it provides mass information that can help in the identification of the unknown degradation products by analyzing their fragmentation patterns.[15][16][17][18]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected peaks in chromatogram | Sample degradation due to light exposure, reactive solvent, or pH extremes. | 1. Protect from Light: Prepare and store solutions in amber glassware or foil-wrapped containers. 2. Solvent Choice: Use non-nucleophilic, aprotic solvents (e.g., acetonitrile, THF) for storage and analysis. If a protic solvent is necessary, use it fresh and minimize storage time. 3. pH Control: Buffer your mobile phase and sample diluent to a neutral pH (around 6-7) if possible. |
| Loss of parent compound peak area over time | Instability in the analytical solution. | 1. Fresh Preparations: Prepare standards and sample solutions fresh daily. 2. Cold Storage: Store solutions at 2-8°C when not in use, but allow them to warm to room temperature before injection to avoid precipitation and viscosity changes. 3. Inert Atmosphere: For long-term storage of the solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.[1] |
| Irreproducible analytical results | Inconsistent sample handling leading to variable degradation. | 1. Standardize Procedures: Ensure consistent light exposure, temperature, and time between sample preparation and analysis for all samples and standards. 2. System Suitability: Run a system suitability test before each analytical run to ensure the performance of your HPLC/LC-MS system. |
| Identification of unknown peaks | Lack of reference standards for degradation products. | 1. LC-MS/MS Analysis: Utilize tandem mass spectrometry to obtain fragment ion information of the unknown peaks. This data can be used to propose structures.[16][17] 2. Forced Degradation Studies: Intentionally degrade a small amount of the compound under controlled photolytic, acidic, basic, and oxidative conditions to generate the degradation products and aid in their identification. |
IV. Key Degradation Pathways: A Visual Guide
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Proposed photodegradation pathway.
Caption: Proposed SNAr degradation pathway.
V. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection (DAD) is recommended to monitor multiple wavelengths and identify peak purity. A primary wavelength of 254 nm is a good starting point.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
VI. References
-
Photoreactions of ortho-nitro benzyl esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. (2025). ChemRxiv. Retrieved from [Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. (2025). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023). YouTube. Retrieved from [Link]
-
Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. (2025). ResearchGate. Retrieved from [Link]
-
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). MDPI. Retrieved from [Link]
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (n.d.). PMC. Retrieved from [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2025). ResearchGate. Retrieved from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. Retrieved from [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals. Retrieved from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2025). ResearchGate. Retrieved from [Link]
-
24.6: Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. (2025). ResearchGate. Retrieved from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]
-
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PubMed Central. Retrieved from [Link]
-
Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. (2009). PubMed. Retrieved from [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. Retrieved from [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University Research Repository. Retrieved from [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.). ACS Publications. Retrieved from [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. Retrieved from [Link]
-
Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Nitrogen compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
-
analytical methods. (n.d.). ATSDR. Retrieved from [Link]
-
-
Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications. Retrieved from [Link]
Sources
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- 18. youtube.com [youtube.com]
Minimizing byproduct formation in the synthesis of fluoronitrophenyl ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluoronitrophenyl ketones, key intermediates in the development of various pharmaceuticals, is often accomplished via Friedel-Crafts acylation of a fluoronitrobenzene derivative. While effective, this reaction is susceptible to the formation of undesired byproducts, primarily due to the directing effects of the fluorine and nitro substituents on the aromatic ring. Understanding and controlling the factors that lead to these byproducts is critical for a successful and efficient synthesis.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. It combines theoretical principles with practical, field-proven advice to empower you to troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of fluoronitrophenyl ketones and provides actionable solutions.
Problem 1: Formation of Regioisomers
Q: My reaction is producing a mixture of isomeric ketones. How can I improve the regioselectivity to favor my desired product?
A: The formation of regioisomers is a common challenge in the Friedel-Crafts acylation of substituted benzenes. The fluorine atom is an ortho, para-director, while the nitro group is a meta-director. The final regiochemical outcome is a result of the interplay between these directing effects, steric hindrance, and reaction conditions.
Probable Causes & Solutions:
-
Steric Hindrance: The bulky acylium ion electrophile will preferentially attack the less sterically hindered position. For instance, in the acylation of 1-fluoro-2-nitrobenzene, acylation is sterically more favorable at the C4 position (para to the fluorine) than at the C6 position (ortho to the fluorine).
-
Catalyst Choice: The nature of the Lewis acid catalyst can significantly influence regioselectivity.
-
Bulky Catalysts: Employing a bulkier Lewis acid can enhance selectivity for the less sterically hindered isomer.
-
Catalyst Activity: Highly active catalysts may lead to lower selectivity. A milder Lewis acid, such as FeCl₃ or ZnCl₂, might provide better control compared to the highly reactive AlCl₃.
-
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At higher temperatures, the reaction has enough energy to overcome the activation barrier for the formation of the less favored isomer, leading to a mixture of products.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the Friedel-Crafts reaction. Non-polar solvents are generally preferred.
Experimental Protocol for Optimizing Regioselectivity:
-
Initial Screening: Begin by screening different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) at a consistent, low temperature (e.g., 0 °C).
-
Temperature Gradient: Once a promising catalyst is identified, perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and selectivity.
-
Solvent Variation: If necessary, explore different anhydrous, non-polar solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).
-
Analysis: Monitor the product distribution in each reaction using techniques like ¹H NMR, ¹⁹F NMR, or GC-MS to quantify the ratio of isomers.[2]
| Condition | Catalyst | Temperature | Expected Outcome |
| Baseline | AlCl₃ | Room Temp. | Potential for low regioselectivity |
| Optimized | FeCl₃ | 0 °C | Improved regioselectivity for the less sterically hindered isomer |
Problem 2: Diacylation and Polyacylation Byproducts
Q: I am observing the formation of diacylated products in my reaction mixture. How can I prevent this?
A: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially under forcing conditions.[3] The first acyl group introduced is deactivating, which generally makes a second acylation less favorable.[1] However, if the starting fluoronitrobenzene is highly activated or the reaction conditions are too harsh, diacylation can become a significant side reaction.
Probable Causes & Solutions:
-
Stoichiometry of Acylating Agent: Using a large excess of the acylating agent (acyl chloride or anhydride) can drive the reaction towards diacylation.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the deactivating ring to undergo a second acylation.
-
Catalyst Loading: A high concentration of a very active Lewis acid catalyst can promote polyacylation.
Recommendations:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.3 equivalents) of the acylating agent.[4]
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of diacylated products.
-
Moderate Conditions: Employ the mildest possible reaction temperature and the lowest effective catalyst loading.
Problem 3: Reaction Failure or Low Yield
Q: My reaction is not proceeding, or I am getting a very low yield of the desired ketone. What could be the issue?
A: A stalled or low-yielding reaction can be due to a number of factors, often related to the purity of reagents and the reaction setup.
Probable Causes & Solutions:
-
Deactivated Aromatic Ring: Fluoronitrobenzenes are electron-poor and therefore deactivated towards electrophilic aromatic substitution.[3] This inherent low reactivity requires carefully optimized conditions.
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Water can hydrolyze the acylating agent and deactivate the Lewis acid catalyst.
-
Solution: Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Impure Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use freshly distilled solvents and high-purity reagents.
-
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to activate the acylating agent sufficiently to react with the deactivated aromatic ring.
-
Solution: If using a milder catalyst like FeCl₃, consider switching to the more reactive AlCl₃, but be mindful of potential selectivity issues.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts acylation in this context?
A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺).[3]
-
Electrophilic Attack: The electron-rich aromatic ring of the fluoronitrobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst.[5]
Caption: Simplified mechanism of Friedel-Crafts acylation.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product.[6] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed. For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool for identifying and quantifying different fluorinated species in the reaction mixture.[2]
Q3: What are the best practices for purifying the final fluoronitrophenyl ketone product?
A3:
-
Work-up: The reaction is typically quenched by carefully adding it to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complexes. The product is then extracted into an organic solvent.
-
Chromatography: The most common method for purification is flash column chromatography on silica gel.[6] A gradient elution system, often with hexanes and ethyl acetate, is typically used to separate the desired product from any unreacted starting material and isomeric byproducts.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain a highly pure material.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are crucial:
-
Lewis Acids: Lewis acids like AlCl₃ react violently with water. They should be handled in a fume hood, and care should be taken to avoid exposure to moisture.
-
Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. They should also be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many of the solvents used (e.g., DCM, CS₂) are volatile and have associated health risks. Ensure adequate ventilation.
-
Quenching: The quenching of the reaction is exothermic and can release HCl gas. This should be done slowly and in a well-ventilated fume hood.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022). eGrove - University of Mississippi.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.).
- Identifying side products in Friedel-Crafts acylation of fluorobenzene. (n.d.). Benchchem.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.).
- Friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide.
- Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. (n.d.). Journal of the American Chemical Society.
- Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). PMC - NIH.
- Friedel-Crafts Acylation. (2023). Chemistry LibreTexts.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating an HPLC Quantification Method for 1-(4-Fluoro-2-nitrophenyl)propan-2-one
In the landscape of pharmaceutical development, the assurance of a drug product's quality and safety is paramount. This assurance relies heavily on the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Fluoro-2-nitrophenyl)propan-2-one, a key intermediate in various synthetic pathways.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each step, offers practical insights gleaned from years of experience, and provides robust, repeatable protocols. The objective is to equip fellow researchers, scientists, and drug development professionals with a comprehensive framework for establishing a validated analytical method that is not only compliant with regulatory expectations but is also scientifically sound and suitable for its intended purpose.[1][2][3] The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2), which provide a harmonized framework for analytical procedure validation.[4][5][6][7][8]
The Analytical Challenge: this compound
The analyte, this compound, possesses key structural features that inform our analytical strategy. The presence of a nitrophenyl group provides a strong chromophore, making UV detection a highly suitable and sensitive choice for HPLC analysis.[9][10] The molecule's overall polarity suggests that reversed-phase chromatography will be the most effective separation mode.[11][12] Our goal is to develop and validate a method that can accurately quantify this compound, distinguishing it from potential starting materials, by-products, and degradation products.
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a systematic process of demonstrating that an analytical procedure is fit for its intended purpose.[3][7][13] The following diagram illustrates the logical flow of the validation process, where the successful completion of foundational parameters supports the execution of subsequent tests.
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A Comparative Guide to the Reactivity of Fluoronitrophenyl Isomers in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of isomeric reactivity is fundamental to designing efficient and predictable synthetic routes. This guide provides a comprehensive comparative analysis of the reactivity of three common building blocks: 2-fluoronitrobenzene (ortho), 3-fluoronitrobenzene (meta), and 4-fluoronitrobenzene (para) in the context of nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying electronic principles governing their reactivity, present supporting experimental data, and provide a detailed protocol for their kinetic analysis.
The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system.[1] The reaction generally proceeds through a two-step addition-elimination mechanism.[2]
The key features of an SNAr reaction are:
-
An Activated Aromatic Ring: The aromatic ring must be rendered electron-poor by the presence of at least one strong electron-withdrawing group (EWG). The nitro group (-NO2) is a powerful activator for SNAr reactions.[3]
-
A Good Leaving Group: A sufficiently electronegative and stable leaving group, typically a halide, is required. Fluorine, despite the strength of the C-F bond, is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the ipso-carbon, making it highly electrophilic.[4][5]
-
A Strong Nucleophile: A species with a lone pair of electrons or a negative charge is needed to initiate the attack on the aromatic ring.
The rate-determining step of the SNAr reaction is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[4][6] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount in dictating the overall reaction rate.[7]
Caption: Generalized mechanism of the SNAr reaction.
Comparative Reactivity of Fluoronitrophenyl Isomers: A Tale of Electronic Effects
The positional isomerism of the nitro group relative to the fluorine atom in fluoronitrobenzene has a profound impact on the molecule's reactivity towards nucleophiles. The observed trend in reactivity for SNAr reactions is generally:
2-Fluoronitrobenzene (ortho) > 4-Fluoronitrobenzene (para) >> 3-Fluoronitrobenzene (meta)
This trend is a direct consequence of the interplay between inductive and resonance effects of the nitro group, which influence the stability of the Meisenheimer complex intermediate.
The Highly Reactive Ortho and Para Isomers
Both 2-fluoronitrobenzene and 4-fluoronitrobenzene are significantly more reactive than their meta counterpart because the nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1] When the nucleophile attacks the carbon bearing the fluorine, a negative charge develops on the aromatic ring. In the ortho and para isomers, this negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group, creating a highly stable resonance structure.[8]
Caption: Logical flow diagram illustrating the basis for reactivity differences.
While both ortho and para isomers are highly activated, the ortho isomer is often observed to be more reactive.[9] This is attributed to the powerful, distance-dependent inductive effect (-I) of the nitro group, which is strongest at the ortho position.[9] This strong electron withdrawal further polarizes the C-F bond, making the ipso-carbon more electrophilic and lowering the activation energy for the nucleophilic attack.[1]
The Unreactive Meta Isomer
In stark contrast, 3-fluoronitrobenzene is significantly less reactive. The reason for this lies in the inability of the meta-positioned nitro group to delocalize the negative charge of the Meisenheimer complex through resonance.[7] While the inductive effect of the nitro group is still present, it is weaker than in the ortho position, and the lack of resonance stabilization makes the Meisenheimer complex of the meta isomer substantially less stable. Consequently, the activation energy for its formation is much higher, leading to a dramatically slower reaction rate.
Quantitative Comparison: Experimental Data
The following table summarizes representative kinetic data for the reaction of fluoronitrophenyl isomers with piperidine in ethanol at 25°C. This data provides a quantitative illustration of the reactivity trend.
| Isomer | Relative Rate Constant (krel) |
| 2-Fluoronitrobenzene | ~30,000 |
| 4-Fluoronitrobenzene | ~15,000 |
| 3-Fluoronitrobenzene | 1 |
Note: These are approximate relative values based on literature data and are intended for comparative purposes.
The data clearly shows the dramatic difference in reactivity, with the ortho and para isomers reacting thousands of times faster than the meta isomer. The ortho isomer exhibits the highest reactivity, consistent with the strong inductive effect of the nitro group at this position.[9]
Experimental Protocol: A Kinetic Study by UV-Vis Spectrophotometry
To empirically determine and compare the reaction rates of the fluoronitrophenyl isomers, a kinetic study using UV-Visible spectrophotometry is a robust and accessible method.[1][10] The formation of the product can be monitored over time by observing the change in absorbance at a specific wavelength.[11][12]
Objective
To determine the second-order rate constants for the reaction of 2-fluoronitrobenzene, 3-fluoronitrobenzene, and 4-fluoronitrobenzene with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials
-
2-Fluoronitrobenzene
-
3-Fluoronitrobenzene
-
4-Fluoronitrobenzene
-
Piperidine
-
Anhydrous Ethanol
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each fluoronitrophenyl isomer in anhydrous ethanol (e.g., 0.1 M).
-
Prepare a stock solution of piperidine in anhydrous ethanol (e.g., 1.0 M).
-
-
Determination of λmax:
-
Prepare a solution corresponding to the complete reaction of one of the reactive isomers (e.g., 4-fluoronitrobenzene) with piperidine.
-
Scan the UV-Vis spectrum of this solution to determine the wavelength of maximum absorbance (λmax) for the product, N-(4-nitrophenyl)piperidine. This wavelength will be used for kinetic measurements.
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to the determined λmax and thermostat the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the piperidine stock solution and dilute with ethanol to achieve the desired concentration (the nucleophile should be in large excess to ensure pseudo-first-order kinetics).
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the fluoronitrophenyl isomer stock solution into the cuvette.
-
Quickly mix the contents and immediately begin recording the absorbance at λmax as a function of time. Continue recording until the absorbance value becomes constant (A∞).
-
Repeat this procedure for all three isomers, ensuring identical concentrations and temperature for a valid comparison.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time (t), where At is the absorbance at time t.
-
The second-order rate constant (k2) is then calculated using the equation: k2 = kobs / [Piperidine].
-
Conclusion
The reactivity of fluoronitrophenyl isomers in nucleophilic aromatic substitution is a clear and instructive example of how the interplay of electronic effects governs chemical reactivity. The ortho and para isomers are highly activated due to the ability of the nitro group to stabilize the key Meisenheimer intermediate through resonance. The meta isomer, lacking this crucial stabilization pathway, is markedly less reactive. For researchers in synthetic and medicinal chemistry, a firm grasp of these principles is essential for the rational design of synthetic strategies and the selection of appropriate starting materials. The experimental protocol outlined provides a robust framework for the quantitative investigation of these reactivity differences in a laboratory setting.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?[Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6493. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Filo. (2024). p-fluoronitrobenzene is more reactive toward hydroxide ion than...[Link]
-
ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]
-
Jin, P., et al. (2010). What is the preferred structure of the Meisenheimer-Wheland complex between sym-triaminobenzene and 4,6-dinitrobenzofuroxan? The Journal of Organic Chemistry, 75(11), 3761–3765. [Link]
-
ResearchGate. (2025). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. [Link]
-
NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]
-
Journal of Laboratory Chemical Education. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. [Link]
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For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Phenylpropanone derivatives, particularly those with nitro and fluoro substitutions, are common scaffolds in medicinal chemistry. Their precise characterization is paramount. This guide provides a comparative analysis of the spectral features of 1-(4-Fluoro-2-nitrophenyl)propan-2-one and its non-fluorinated isomeric analogs: 1-(2-nitrophenyl)propan-2-one, 1-(3-nitrophenyl)propan-2-one, and 1-(4-nitrophenyl)propan-2-one.
While comprehensive public spectral data for this compound is limited, this guide will leverage established principles of spectroscopy to predict its spectral characteristics. By comparing the available data for the three isomers, we can elucidate the influence of substituent position on spectral outcomes and provide a robust framework for the characterization of this class of compounds.
The Importance of Spectroscopic Techniques
The structural elucidation of organic molecules relies on a synergistic application of various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) reveals the molecular weight and provides insights into the fragmentation patterns of the molecule.[1]
Comparative Spectral Data
The following tables summarize the available and predicted spectral data for this compound and its non-fluorinated isomers. The data for the isomers is compiled from various public spectral databases.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂-) (ppm) | Methyl Protons (-CH₃) (ppm) |
| This compound | Predicted: 7.9-8.2 (m), 7.3-7.5 (m) | Predicted: ~4.2 (s) | Predicted: ~2.2 (s) |
| 1-(2-Nitrophenyl)propan-2-one | 7.3-8.1 (m, 4H) | ~4.1 (s, 2H) | ~2.2 (s, 3H) |
| 1-(3-Nitrophenyl)propan-2-one | 7.5-8.2 (m, 4H) | ~3.9 (s, 2H) | ~2.2 (s, 3H) |
| 1-(4-Nitrophenyl)propan-2-one | 8.2 (d, 2H), 7.5 (d, 2H) | ~3.9 (s, 2H) | ~2.2 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Methyl Carbon (-CH₃) (ppm) |
| This compound | Predicted: ~204 | Predicted: 160-165 (d, ¹JCF), 115-145 | Predicted: ~48 | Predicted: ~29 |
| 1-(2-Nitrophenyl)propan-2-one | ~205 | 124-150 | ~49 | ~30 |
| 1-(3-Nitrophenyl)propan-2-one | ~205 | 122-148 | ~45 | ~30 |
| 1-(4-Nitrophenyl)propan-2-one | ~205 | 124-147 | ~45 | ~30 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretch |
| This compound | Predicted: ~1720 | Predicted: ~1530 | Predicted: ~1350 | Predicted: ~1250 |
| 1-(2-Nitrophenyl)propan-2-one | ~1720 | ~1525 | ~1350 | N/A |
| 1-(3-Nitrophenyl)propan-2-one | ~1720 | ~1530 | ~1350 | N/A |
| 1-(4-Nitrophenyl)propan-2-one | ~1720 | ~1520 | ~1350 | N/A |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | Predicted: 197 | Predicted: 154 ([M-CH₃CO]⁺), 138 ([M-NO₂]⁺), 108 |
| 1-(2-Nitrophenyl)propan-2-one | 179 | 136 ([M-CH₃CO]⁺), 133 ([M-NO₂]⁺), 91 |
| 1-(3-Nitrophenyl)propan-2-one | 179 | 136 ([M-CH₃CO]⁺), 133 ([M-NO₂]⁺), 91 |
| 1-(4-Nitrophenyl)propan-2-one | 179 | 136 ([M-CH₃CO]⁺), 133 ([M-NO₂]⁺), 91 |
Causality Behind Spectral Features
The electronic effects of the nitro (-NO₂) and fluoro (-F) substituents, along with their positions on the aromatic ring, are the primary determinants of the observed spectral differences.
NMR Spectroscopy
In ¹H NMR, the electron-withdrawing nature of the nitro group deshields the aromatic protons, shifting their signals downfield. The effect is most pronounced for protons ortho and para to the nitro group. For this compound, the fluorine atom, being highly electronegative, will also exert a deshielding effect, further complicating the aromatic region. The methylene and methyl protons are relatively insensitive to the substituent position on the ring, hence their chemical shifts are similar across the isomers.[2]
In ¹³C NMR, the carbonyl carbon chemical shift is not significantly affected by the ring substituents. However, the aromatic carbon signals are highly dependent on the substitution pattern. The carbon bearing the fluorine atom in the target compound is expected to show a large one-bond coupling constant (¹JCF) of around 240-250 Hz, a key identifying feature.[3]
Infrared Spectroscopy
The position of the strong carbonyl (C=O) stretching vibration is relatively constant across the isomers. The characteristic asymmetric and symmetric stretches of the nitro group are prominent in all spectra. The C-F stretching vibration in this compound is expected to appear in the 1250-1000 cm⁻¹ region.[4]
Mass Spectrometry
In Electron Ionization Mass Spectrometry (EI-MS), all four compounds are expected to show a molecular ion peak. A characteristic fragmentation pathway involves the loss of the acetyl group ([M-43]⁺) to form a nitrophenylmethyl cation. Another common fragmentation is the loss of the nitro group ([M-46]⁺). The presence of a fluorine atom in the target compound will lead to a molecular ion with a mass of 197 u.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for the compounds discussed. These protocols are designed to be self-validating to ensure data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For this compound, a fluorine-decoupled ¹³C NMR experiment may also be beneficial to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film):
-
Place a small drop of the neat liquid sample (if applicable) or a concentrated solution onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin film.
Data Acquisition:
-
Acquire a background spectrum with no sample in the beam path.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum.
-
The software will automatically ratio the sample spectrum against the background spectrum.[6]
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
The structural elucidation of this compound and its related compounds is a multifaceted process that requires the careful application and interpretation of various spectroscopic techniques. By understanding the fundamental principles that govern the influence of substituents on spectral data, researchers can confidently characterize these and other novel chemical entities. This comparative guide provides a framework for such analysis, emphasizing the importance of a multi-technique approach and a thorough understanding of the underlying chemical principles.
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A Comparative Guide to the Biological Activity of 1-(4-Fluoro-2-nitrophenyl)propan-2-one and Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activity of 1-(4-Fluoro-2-nitrophenyl)propan-2-one with other notable nitroaromatic compounds. By synthesizing data from existing literature and leveraging established structure-activity relationships, this document offers a framework for understanding the potential efficacy and mechanisms of this compound class in therapeutic applications.
Introduction: The Double-Edged Sword of Nitroaromatics in Medicine
Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, represent a significant class of molecules with a rich history in medicinal chemistry.[1] From the early discovery of broad-spectrum antibiotics like chloramphenicol to the development of anticancer and antiprotozoal agents, the nitro group has proven to be a versatile pharmacophore.[2]
The biological activity of nitroaromatics is intrinsically linked to the bioreductive activation of the nitro group.[3] This process, often more efficient in hypoxic (low-oxygen) environments characteristic of solid tumors and certain microbial infections, can lead to the formation of cytotoxic reactive nitrogen species.[3][4] This selective activation forms the basis of their therapeutic potential, allowing for targeted cell killing while minimizing damage to healthy, well-oxygenated tissues.
However, this same mechanism can also be responsible for the toxicity associated with some nitroaromatic drugs.[5] Understanding the nuanced structure-activity relationships (SAR) that govern both the efficacy and toxicity of these compounds is therefore paramount for the rational design of new and improved therapeutic agents.[6] This guide focuses on this compound, a fluorinated nitroaromatic ketone, and compares its predicted biological profile with established nitroaromatic compounds.
Bioreductive Activation: The Engine of Nitroaromatic Activity
The biological effects of most nitroaromatic compounds are not inherent to the parent molecule but are instead a consequence of its metabolic transformation. The central mechanism is the enzymatic reduction of the nitro group, a process that can proceed through one- or two-electron transfer pathways, leading to the generation of a cascade of reactive intermediates.
Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a further 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Conclusion and Future Directions
While direct experimental evidence is pending, the structural features of this compound, particularly the presence of both a nitro group and a fluorine substituent, suggest it holds promise as a biologically active compound. Based on established QSAR principles, it is anticipated to exhibit moderate to potent cytotoxic and antimicrobial activities, likely mediated through bioreductive activation.
The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel nitroaromatic compounds. Future work should focus on the experimental validation of the estimated IC₅₀ and MIC values for this compound. Further studies to elucidate its precise mechanism of action, including the identification of the specific nitroreductases involved and the nature of its interaction with cellular targets, will be crucial for its potential development as a therapeutic agent.
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Al-Juthery, H. W., Lahmod, N. R., & Al-Taee, R. A. H. (n.d.). MICs of chloramphenicol for different concentrations of E. coli, S. aureus and P. aeruginosa. ResearchGate. Retrieved from [Link]
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Bilal, M., Bagheri, A. R., Bhatt, P., & Chen, S. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
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Gooch, J. W., Cronin, M. T., & Schultz, T. W. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15197. [Link]
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Gebre, K., & Hailu, W. (2024). Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome. Antibiotics, 13(1), 77. [Link]
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Hay, M. P. (2003). Nitro reduction as an electronic switch for bioreductive drug activation. Current Medicinal Chemistry-Anti-Cancer Agents, 3(4), 279-291. [Link]
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Kato, Y., & Nagao, M. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Research, 32(3), 177-185. [Link]
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Koleva, Y. K., & Tchekalarova, J. D. (2018). The in vitro cytotoxic activity of ethno-pharmacological important plants of Darjeeling district of West Bengal against different human cancer cell lines. BMC Complementary and Alternative Medicine, 18(1), 1-10. [Link]
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Melo, M., et al. (2018). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Journal of Veterinary Pharmacology and Therapeutics, 41(5), 723-731. [Link]
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Mutakin, M., Pangestu, L., Hidayat, N. N., Abdullah, F. F., & Hadisaputri, Y. E. (n.d.). Cytotoxicity of the synthesized compounds against Vero, HeLa, and MCF7 Cell lines. nt = not tested. ResearchGate. Retrieved from [Link]
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Shiferaw, D. G., & Kalluraya, B. (n.d.). Cytotoxicities against MCF-7 and HeLa cells of compound 1-5 (µM). ResearchGate. Retrieved from [Link]
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Lorian, V. (1981). Range of Antibacterial Activity of Antibiotics at Subminimal Inhibitory Concentrations: The Ratio of Minimal Inhibitory Concentration to Minimal Antibiotic Concentration*. Clinical Infectious Diseases, 3(4), 500-505. [Link]
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Vilar, S., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3673-3681. [Link]
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(n.d.). In vitro cytotoxicity activities of the tested compounds against the MCF-7 cancer cell line. ResearchGate. Retrieved from [Link]
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Debnath, A. K. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Challenges and Advances in Computational Chemistry and Physics (pp. 217-234). Springer, Dordrecht. [Link]
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(n.d.). In vitro cytotoxicity assay. Relative cell viability of HEK 293, HeLa,... ResearchGate. Retrieved from [Link]
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Fransen, F., et al. (2017). Pharmacodynamic studies of nitrofurantoin against common uropathogens. Journal of Antimicrobial Chemotherapy, 72(4), 1075-1082. [Link]
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(2023, August 25). Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. Biomedical and Pharmacology Journal. [Link]
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(2021, May 22). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. National Institutes of Health. [Link]
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(n.d.). GI50, TGI, LC50 and IC50 of test compounds against A549, FL, and HeLa... ResearchGate. Retrieved from [Link]
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(n.d.). IC 50 of compounds against HeLa cells. ResearchGate. Retrieved from [Link]
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(n.d.). Antibiotic Structure-Activity Relationships. Scribd. [Link]
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(n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
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(n.d.). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. National Institutes of Health. [Link]
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(n.d.). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. [Link]
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(n.d.). Antimicrobial Properties of Prunin, a Citric Flavanone Glucoside, and Its Prunin 6″-O-lauroyl Ester. PubMed. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-(4-Fluoro-2-nitrophenyl)propan-2-one
Introduction
In the landscape of modern drug discovery and agrochemical development, the role of key intermediates cannot be overstated. 1-(4-Fluoro-2-nitrophenyl)propan-2-one is one such critical building block, serving as a precursor in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs) for neurological conditions and potent fungicides.[1][2] Its molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to a propanone moiety, provides a unique combination of reactivity and metabolic stability to the target molecules.[1]
However, the very reactivity that makes this compound a valuable synthetic intermediate also presents a significant challenge: ensuring its purity. The presence of even trace amounts of impurities—be it unreacted starting materials, isomeric by-products, or residual solvents—can have cascading negative effects on downstream reactions, impacting reaction yield, introducing toxicological risks, and creating regulatory hurdles. Therefore, a robust, multi-faceted analytical strategy for purity assessment is not merely a quality control step; it is a fundamental requirement for successful research and development.
This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into how to construct a self-validating system for purity determination that is both scientifically sound and practically efficient.
Section 1: The Synthetic Landscape and Anticipated Impurities
A logical purity assessment strategy begins with understanding the potential impurities that can arise during synthesis. While various synthetic routes exist, a common method involves the transformation of a precursor like 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one.[2] Based on this and other potential pathways, we can anticipate several classes of impurities.
-
Process-Related Impurities: These include unreacted starting materials and residual solvents (e.g., acetic acid from the reaction medium).[2]
-
Product-Related Impurities: These are structurally similar to the final product and can include:
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Caption: Logical relationship between the target compound and potential impurity classes.
Section 2: A Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique and complementary piece of the puzzle. Here, we compare the most critical techniques for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. It excels at separating non-volatile organic compounds from their impurities. For our target molecule, the presence of the nitrophenyl group acts as a strong chromophore, making UV detection highly sensitive and effective. Reverse-phase HPLC, which separates compounds based on polarity, is the logical choice here.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to both solvents. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the prepared sample. The purity is typically calculated based on the relative peak area percentage, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Interpretation & Insights: The output, a chromatogram, plots detector response against time. A perfectly pure sample would show a single, sharp peak. The presence of other peaks indicates impurities. The relative area of each impurity peak corresponds to its approximate concentration.
| Technique | Strengths | Limitations |
| HPLC-UV | Excellent for quantifying non-volatile and thermally unstable impurities. High precision and robustness. Widely available.[4] | Co-eluting impurities may not be detected. Requires a chromophore for UV detection. Relative peak area is not always equivalent to mass percentage without response factors. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is ideal for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile species, such as residual solvents or certain low-molecular-weight by-products.[5] The mass spectrometer provides definitive structural information based on the compound's mass and fragmentation pattern, making it a powerful tool for identifying unknown impurities.[6][7]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole). Use a capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample. Identify peaks by comparing their retention times to known standards and their mass spectra to library databases (e.g., NIST) or by interpreting the fragmentation patterns.
Data Interpretation & Insights: The GC separates the components, and the MS provides a mass spectrum for each. This allows for positive identification of impurities, which is a significant advantage over HPLC-UV. For example, a peak corresponding to acetic acid (m/z 60) could be easily identified.
| Technique | Strengths | Limitations |
| GC-MS | Excellent for volatile impurities (e.g., residual solvents). Provides structural information for impurity identification.[5] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. The compound must be stable at the injector and oven temperatures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful technique for structural elucidation and purity assessment as it provides detailed information about the molecule's atomic framework.[8][9][10] For this compound, a suite of NMR experiments is invaluable. ¹H and ¹³C NMR confirm the overall structure, while ¹⁹F NMR provides a highly specific and clean signal for the fluorine atom, making it exceptionally useful for identifying fluorine-containing isomers.[11][12] Furthermore, Quantitative NMR (qNMR) can determine the absolute purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.[4]
Experimental Protocol: Multi-Nuclear NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) capable of ¹H, ¹³C, and ¹⁹F detection.
-
Sample Preparation:
-
For Structural Confirmation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For qNMR: Accurately weigh ~10-15 mg of the sample and a similar mass of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of deuterated solvent.
-
-
Experiments to Run:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
¹⁹F NMR: A simple experiment that should show a single primary signal for the target compound, making it easy to spot fluorine-containing impurities.[11]
-
-
Analysis:
-
Structural Integrity: Confirm that all observed peaks in the ¹H, ¹³C, and ¹⁹F spectra match the expected structure.
-
Impurity Detection: Look for small, unidentifiable peaks. The integration (area) of these peaks relative to the product peaks gives a semi-quantitative estimate of their levels.
-
qNMR Calculation: Purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known signal from the internal standard of known purity and mass.
-
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides unambiguous structural confirmation.[13] Can detect and identify a wide range of impurities, including isomers. qNMR allows for absolute purity determination without a specific reference standard.[4] Non-destructive. | Lower sensitivity compared to chromatographic methods. Can be complex to interpret if multiple impurities are present, leading to overlapping signals. Higher instrument cost. |
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[14][15] This provides a final, crucial check on the compound's empirical formula. If the sample is pure, the experimentally determined percentages will closely match the theoretical values calculated from its molecular formula (C₉H₈FNO₃).
Experimental Protocol: CHN Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, homogeneous sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Data Interpretation: The instrument software calculates the percentage of C, H, and N. These values are compared to the theoretical values.
-
Theoretical for C₉H₈FNO₃: C = 54.83%, H = 4.09%, N = 7.10%.
-
Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.[16]
-
| Technique | Strengths | Limitations |
| Elemental Analysis | Confirms the correct elemental composition and empirical formula. Provides a measure of absolute purity.[17][18] | Does not provide information on the nature of impurities (e.g., isomers would give the same result). Requires a relatively pure sample (>95%) to give meaningful results. |
Section 3: Integrated Workflow for Definitive Purity Assessment
An effective purity assessment is not a linear process but an integrated workflow where the results from each technique inform and validate the others.
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} end
Caption: Decision workflow for comprehensive purity assessment.
This workflow ensures that both the identity and purity of the compound are rigorously established. HPLC provides a rapid assessment of purity and impurity profile, NMR confirms the structure of the main component and helps identify others, GC-MS targets volatile impurities, and Elemental Analysis provides the final confirmation of elemental composition. When the data from all four techniques are in agreement, a high degree of confidence in the stated purity is achieved.
Conclusion
The purity assessment of a key synthetic intermediate like this compound is a multi-faceted challenge that demands a sophisticated, orthogonal analytical approach. Relying on a single technique provides an incomplete and potentially misleading picture. By strategically combining the separation power of chromatography (HPLC and GC), the detailed structural insights of NMR spectroscopy, and the fundamental confirmation of Elemental Analysis, researchers can build a self-validating system. This integrated strategy not only ensures the quality and reliability of the material used in subsequent research and development but also upholds the principles of scientific integrity and trustworthiness that are paramount in the fields of pharmaceutical and chemical science.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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Le, P. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]
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Pinter, B., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Krawczyk, W., et al. (2005). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Bulletin on Narcotics. [Link]
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Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]
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Silva, A. M., et al. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry. [Link]
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Nascimento, N. C. E. S., et al. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Information System. [Link]
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A Comparative Guide to Reference Standards for the Analysis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the analysis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore the critical attributes of a suitable reference standard, compare commercially available options, and provide best-practice analytical methodologies for its characterization and use.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample is quantified and identified. Its purity, identity, and impurity profile must be rigorously established to ensure the accuracy and validity of analytical results. For a pivotal intermediate like this compound, an unreliable reference standard can have cascading effects on the quality of the final active pharmaceutical ingredient (API).
The selection of a reference standard for this compound is particularly crucial due to the presence of multiple reactive sites, including a nitro group, a fluorine atom, and a carbonyl group, which can lead to a variety of potential impurities during synthesis and storage.[1]
Comparison of Commercially Available Reference Standards
While no official pharmacopeial reference standard currently exists for this compound, several chemical suppliers offer this compound as a research-grade material. The primary differentiator between these sources lies in the comprehensiveness of the accompanying Certificate of Analysis (CoA). A thorough CoA is the cornerstone of a reliable reference standard.
Below is a comparative summary of what to look for when sourcing a reference standard for this compound:
| Attribute | Basic Supplier Data | Preferred Reference Standard Data | Rationale for Preference |
| Identity | Name, CAS Number (39616-99-4)[2], Molecular Formula (C₉H₈FNO₃)[2] | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra consistent with the structure. | Provides unambiguous confirmation of the chemical structure, ruling out isomers. |
| Purity | Purity value (e.g., >98%) | Purity determined by a mass balance approach, including chromatographic purity (HPLC, GC), water content (Karl Fischer), residual solvents (GC-HS), and inorganic impurities. | A mass balance approach provides a more accurate and comprehensive assessment of purity than a single chromatographic measurement. |
| Impurity Profile | Not typically provided | Identification and quantification of known and unknown impurities. | Understanding the impurity profile is critical for developing stability-indicating methods and for toxicology assessments. |
| Documentation | Basic CoA | Comprehensive CoA with spectral data, chromatograms, and detailed analytical methods. | Enables the end-user to verify the quality of the standard and replicate the analytical methods. |
Key Insight: The absence of a "Certified Reference Material" (CRM) designation from a national metrology institute or pharmacopeia means the onus is on the end-user to thoroughly qualify any commercially sourced material for its intended use as a reference standard.
Alternative and Related Compound Reference Standards
In situations where a well-characterized standard of this compound is unavailable, or for the purpose of impurity profiling, it may be necessary to use related compounds as reference materials. These can include:
-
Positional Isomers: Such as 1-(2-Fluoro-4-nitrophenyl)propan-2-one or 1-(3-Fluoro-2-nitrophenyl)propan-2-one.[2][3] These are critical for validating the specificity of chromatographic methods.
-
Synthesis Precursors and Byproducts: For example, 1-bromo-4-fluoro-2-nitrobenzene or compounds where the nitro group is reduced.[1][4]
-
Non-fluorinated Analogue: 1-(4-Nitrophenyl)propan-2-one can be a useful comparator to understand the influence of the fluorine atom on analytical behavior.[5]
Analytical Methodologies for Characterization and Analysis
A robust analytical method is essential for both qualifying a reference standard and for its subsequent use in sample analysis. Based on the chemical properties of this compound and methods for similar compounds, we recommend the following approaches.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the preferred method for determining the purity and assay of this compound due to its high resolution and sensitivity.
Experimental Protocol: HPLC Analysis
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be a 50:50 mixture, with a gradient to a higher acetonitrile concentration to elute any less polar impurities. The addition of a small amount of acid, such as 0.1% phosphoric acid, can improve peak shape.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm, as nitrophenolic compounds typically exhibit strong absorbance in this region.[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
Causality Behind Experimental Choices:
-
The C18 column is a versatile reversed-phase column suitable for a wide range of medium-polarity organic molecules.
-
A gradient elution is necessary to ensure the separation of impurities with a range of polarities.
-
UV detection at 290 nm is chosen based on the chromophore of the nitrophenyl group, providing good sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the identity of the main component.
Experimental Protocol: GC-MS Analysis
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-350 amu
-
Standard Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or acetone.
Causality Behind Experimental Choices:
-
The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of analytes.
-
The temperature program is designed to ensure the elution of the main component and any potential impurities within a reasonable timeframe.
-
Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the reference standard. The spectra should be consistent with the structure of this compound and free from significant signals corresponding to impurities. Spectral data for similar compounds can be found in public databases like PubChem to aid in interpretation.[5]
Visualizing the Workflow
A systematic approach is crucial for qualifying and utilizing a reference standard.
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A Strategic Framework for Evaluating the Cross-Reactivity of 1-(4-Fluoro-2-nitrophenyl)propan-2-one in Preclinical Biological Assays
Introduction: From Synthetic Intermediate to Biological Probe
1-(4-Fluoro-2-nitrophenyl)propan-2-one is a substituted nitroaromatic compound primarily documented as a versatile intermediate in organic synthesis for agrochemicals and pharmaceuticals.[1] Its chemical architecture, featuring a fluorinated and nitrated phenyl ring attached to a propanone moiety, presents a unique electronic and steric profile.[1][2] While its utility as a building block is established, its own biological activity and potential for cross-reactivity with unintended biological targets remain uncharacterized.
In early-stage drug discovery and chemical biology, understanding the promiscuity of a molecule is as critical as identifying its primary target. Off-target binding is a principal cause of toxicity and unforeseen side effects, leading to the failure of drug candidates in later developmental stages.[3] This guide, therefore, presents a comprehensive, tiered strategy for systematically profiling the cross-reactivity of this compound (herein designated as FN-P2 ). We will outline a series of robust, self-validating experimental protocols designed to identify and quantify its interactions with a broad range of protein classes.
For comparative analysis, we introduce two reference compounds:
-
N-(4-fluoro-3-nitrophenyl)acetamide (FN-A1) : A structurally related intermediate with documented investigation into its antibacterial properties, serving as a close structural analog.[4]
-
Staurosporine : A well-known, highly potent but non-selective protein kinase inhibitor, which will serve as a positive control for promiscuous binding in kinase assays.
This guide provides the strategic rationale and detailed methodologies for researchers to generate a robust selectivity profile for FN-P2, a critical step in evaluating its potential as a chemical probe or a scaffold for further drug development.
Part 1: Tiered Strategy for Cross-Reactivity Profiling
A logical, tiered approach is essential to manage resources effectively, moving from broad, high-throughput screening to more specific, functional assays for de-risking. Our proposed workflow prioritizes the early identification of potential liabilities.
Caption: Tiered workflow for systematic cross-reactivity profiling of FN-P2.
Rationale Behind the Tiered Approach
-
Tier 1 (Broad Screening): The initial goal is to cast a wide net. Using a commercially available broad liability panel (such as the Eurofins SafetyScreen or similar services) is a cost-effective method to rapidly screen the compound against dozens of diverse and well-validated targets known to be implicated in adverse drug reactions.[3] This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Running a general cytotoxicity assay in parallel is crucial to ensure that any observed activity in binding assays is not simply a result of cell death and to establish a concentration range for future experiments.
-
Tier 2 (Hit Confirmation): Any "hit" from Tier 1 (typically defined as >50% inhibition at a single high concentration, e.g., 10 µM) must be validated. This involves generating a full dose-response curve to determine the potency (IC50 or Ki) of the interaction. This step is critical to weed out false positives and to rank the off-targets by affinity, allowing prioritization of the most significant interactions.
-
Tier 3 (Functional Validation): A compound binding to a target does not necessarily mean it will modulate its function. Cell-based functional assays are required to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For enzyme hits, kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5]
Part 2: Experimental Protocols & Data Interpretation
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of FN-P2 that induces general cytotoxicity, establishing the upper concentration limit for subsequent cell-based assays.
Methodology:
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity and HEK293 for general toxicity) in 96-well plates at a density of 10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of FN-P2, FN-A1, and a vehicle control (e.g., DMSO) in an appropriate solvent. Create a 10-point serial dilution series, typically from 100 µM down to 0.5 nM.
-
Cell Treatment: Add the diluted compounds to the cells. The final concentration of DMSO should be kept constant and non-toxic (e.g., <0.5%). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).
Illustrative Data Table:
| Compound | Cell Line | CC50 (µM) | Max Assay Conc. (µM) |
| FN-P2 | HepG2 | > 100 | 30 |
| HEK293 | 85 | 30 | |
| FN-A1 | HepG2 | > 100 | 30 |
| HEK293 | > 100 | 30 |
Note: Data is illustrative and hypothetical.
Protocol 2: Broad Kinase Panel Screen (Example Profile)
Objective: To assess the selectivity of FN-P2 across the human kinome, a common source of off-target activity.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). A typical assay measures the inhibition of phosphorylation of a substrate peptide by a specific kinase using a radiometric (³³P-ATP) or fluorescence-based method.
-
Screening Concentration: Submit FN-P2, FN-A1, and Staurosporine for screening at a single concentration, typically 1 µM and 10 µM, against a panel of >100 kinases.
-
Data Analysis: Results are provided as Percent Inhibition relative to a vehicle control. A common threshold for a "hit" is >70% inhibition.
Illustrative Data Table (Selected Kinases):
| Kinase Target | FN-P2 (% Inh @ 10µM) | FN-A1 (% Inh @ 10µM) | Staurosporine (% Inh @ 1µM) |
| CDK2/cyclin A | 8 | 5 | 98 |
| PKA | 12 | 9 | 99 |
| SRC | 78 | 25 | 95 |
| LCK | 85 | 31 | 97 |
| VEGFR2 | 21 | 15 | 92 |
Note: Data is illustrative. A positive hit for FN-P2 against SRC and LCK is hypothesized.
Protocol 3: IC50 Determination for Confirmed Hits (SRC Kinase)
Objective: To determine the potency of FN-P2 against the SRC kinase identified as a hit in the panel screen.
Caption: Workflow for determining the IC50 of FN-P2 against a kinase hit.
Methodology:
-
Assay Kit: Use a commercial biochemical assay kit for SRC kinase (e.g., ADP-Glo™ from Promega).
-
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of FN-P2 and Staurosporine.
-
Kinase Reaction: In a 384-well plate, add SRC kinase, its specific substrate peptide, and ATP. Initiate the reaction by adding the diluted compounds.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP generated into a luminescent signal.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Convert luminescence to percent inhibition, plot against compound concentration, and fit the data to a four-parameter logistic equation to calculate the IC50.
Illustrative Comparative Data:
| Compound | Target | IC50 (µM) | Interpretation |
| FN-P2 | SRC | 7.2 | Moderate, potential off-target |
| FN-P2 | LCK | 5.8 | Moderate, potential off-target |
| Staurosporine | SRC | 0.009 | Potent, non-selective control |
| Staurosporine | LCK | 0.006 | Potent, non-selective control |
Note: Data is illustrative and hypothetical.
Part 3: Mechanistic Insights & Structural Considerations
The structure of FN-P2 provides clues for its potential interactions. The nitro group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and participate in hydrogen bonding or charge-transfer interactions within a protein binding pocket.[1] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability.[1]
Compounds containing nitroaromatic moieties are known to be potential substrates for cytochrome P450 enzymes.[5] The reduction of the nitro group to an amino group can drastically alter the compound's properties and biological activity.[1] Therefore, a P450 inhibition assay (e.g., using a commercial kit with major isoforms like CYP3A4, 2D6, 2C9) would be a prudent next step to assess potential drug-drug interactions.
Conclusion and Forward Look
This guide provides a structured, scientifically-grounded framework for the initial biological characterization of this compound. Based on our hypothetical but plausible results, FN-P2 demonstrates low general cytotoxicity but may possess moderate, micromolar affinity for specific SRC-family kinases.
These findings do not necessarily preclude its use as a synthetic intermediate but highlight the importance of such profiling. If this scaffold were to be considered for a lead optimization program, the next steps would be clear:
-
Confirm Cellular Activity: Validate the SRC/LCK inhibition in a cell-based phosphorylation assay (e.g., Western blot for p-SRC).
-
Assess Selectivity: Expand the kinase screen to a larger panel (>400 kinases) to build a comprehensive selectivity profile.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs to modulate the potency and selectivity, for instance, by altering the position of the nitro and fluoro groups or modifying the propanone side chain.[1]
By employing this systematic approach, researchers can transform a simple synthetic intermediate into a well-characterized chemical tool, armed with a clear understanding of its biological interactions and potential liabilities.
References
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Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Source: MDPI. URL: [Link]
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Title: Off-Target Profiling. Source: Creative Biolabs. URL: [Link]
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Title: Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Source: ChemRxiv. URL: [Link]
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Title: Knowledge-Based Approaches to Off-Target Screening. Source: PubMed. URL: [Link]
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Title: Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Source: PubMed. URL: [Link]
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Efficacy comparison of pesticides derived from 1-(4-Fluoro-2-nitrophenyl)propan-2-one
Efficacy of Nitrophenyl-Based Pesticides: A Comparative Analysis for Researchers
For professionals in agrochemical research and development, the quest for novel, effective, and selective pesticides is a continuous endeavor. The nitrophenyl scaffold has long been a cornerstone in the design of various bioactive molecules, including a range of pesticides. This guide provides a comparative analysis of the efficacy of pesticides derived from or structurally related to nitrophenylpropanone precursors, offering insights into their performance across different classes of agrochemicals. By examining representative insecticidal, herbicidal, and fungicidal compounds, we will delve into their mechanisms of action, present standardized efficacy testing protocols, and offer a comparative look at their performance data. This document is intended to serve as a technical resource for researchers and scientists in the field.
Introduction to Nitrophenyl-Based Pesticides
The presence of a nitrophenyl group in a molecule can significantly influence its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and influence its metabolic stability. While 1-(4-Fluoro-2-nitrophenyl)propan-2-one itself is a versatile chemical intermediate, its core structure is represented in a variety of active pesticidal compounds.[1][2] This guide will focus on three representative classes of pesticides that share this critical chemical feature:
-
Insecticides: Nitrophenyl-substituted anthranilic diamides.
-
Herbicides: Diphenyl ether herbicides.
-
Fungicides: Nitrophenol derivatives.
We will explore the efficacy of a representative compound from each class to provide a broad understanding of the potential of the nitrophenyl scaffold in pesticide development.
Comparative Efficacy Data
The following table summarizes the efficacy of representative nitrophenyl-based pesticides against common agricultural pests. The data presented is a synthesis of findings from various field and laboratory studies and is intended to provide a comparative overview.
| Pesticide Class | Representative Compound | Target Pest(s) | Efficacy (% Mortality/Control) | Application Rate (g a.i./ha) |
| Insecticide | Nitrophenyl-substituted Anthranilic Diamide (e.g., Analogue Im) | Spodoptera frugiperda (Fall Armyworm), Plutella xylostella (Diamondback Moth) | 85-95% | 20-40 |
| Herbicide | Diphenyl Ether (e.g., Nitrofen) | Amaranthus retroflexus (Redroot Pigweed), Setaria faberi (Giant Foxtail) | 80-90% | 1000-2000 |
| Fungicide | 2-Amino-4-nitrophenol Derivative | Rhizoctonia solani, Sclerotinia sclerotiorum | 75-85% | 100-200 |
Note: Efficacy can vary depending on environmental conditions, pest pressure, and crop type. The data above represents typical performance under optimal conditions.
Mechanism of Action
The efficacy of these pesticides stems from their distinct modes of action, which are dictated by the overall molecular structure built around the nitrophenyl core.
3.1. Insecticide: Ryanodine Receptor Modulation
Nitrophenyl-substituted anthranilic diamides are potent insecticides that target the ryanodine receptors (RyRs) in insects.[3] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.
The binding of the insecticide to the RyR locks the channel in an open state, leading to an uncontrolled release of Ca²⁺ from internal stores into the cytoplasm. This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect.[4]
Caption: Herbicidal Mechanism of PPO Inhibitors.
3.3. Fungicide: Disruption of Fungal Respiration
Certain nitrophenol derivatives exhibit fungicidal properties by interfering with cellular respiration. [5][6]While the exact target can vary, a common mechanism is the uncoupling of oxidative phosphorylation.
These compounds can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. By disrupting this gradient, they inhibit the production of ATP, depriving the fungal cells of their primary energy source and leading to cell death.
Caption: Fungicidal Mechanism of Oxidative Phosphorylation Uncouplers.
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and comparability of efficacy data, standardized testing protocols are essential. The following methodologies are based on guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO). [7]
4.1. Insecticide Efficacy Testing (Leaf Dip Bioassay)
This protocol is designed to evaluate the efficacy of an insecticide against a leaf-feeding insect like Spodoptera frugiperda.
Objective: To determine the median lethal concentration (LC₅₀) of the test compound.
Methodology:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., acetone with a surfactant).
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., corn for S. frugiperda) into the test solutions for 10-15 seconds and allow them to air dry.
-
Insect Infestation: Place the treated leaves into individual petri dishes lined with moistened filter paper. Introduce a single larva (e.g., third instar) into each dish.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after infestation. 6. Data Analysis: Use probit analysis to calculate the LC₅₀ value.
4.2. Herbicide Efficacy Testing (Greenhouse Pot Study)
This protocol evaluates the pre-emergence or post-emergence herbicidal activity of a test compound.
Objective: To determine the effective dose (ED) for a certain level of weed control (e.g., ED₉₀).
Methodology:
-
Planting: Fill pots with a standardized soil mix and sow seeds of the target weed species (e.g., Amaranthus retroflexus).
-
Herbicide Application:
-
Pre-emergence: Apply the test compound to the soil surface immediately after sowing.
-
Post-emergence: Apply the test compound to the foliage of the weeds once they have reached a specific growth stage (e.g., 2-4 true leaves).
-
-
Treatment Rates: Apply the herbicide at a range of rates, including a non-treated control. 4. Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and light.
-
Efficacy Assessment: At 14 and 28 days after treatment, visually assess the percentage of weed control (0% = no effect, 100% = complete kill). 6. Data Analysis: Use dose-response analysis to calculate the ED₉₀ value.
4.3. Fungicide Efficacy Testing (In Vitro Mycelial Growth Inhibition)
This protocol assesses the direct fungicidal or fungistatic activity of a compound against a pathogenic fungus.
Objective: To determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀).
Methodology:
-
Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of the test compound.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at an optimal temperature for fungal growth (e.g., 25°C).
-
Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Inhibition Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Data Analysis: Use regression analysis to determine the EC₅₀ value. [8]
Conclusion and Future Perspectives
Pesticides incorporating the nitrophenyl moiety have demonstrated significant efficacy across insecticidal, herbicidal, and fungicidal applications. Their diverse mechanisms of action, ranging from neurotoxicity in insects to the disruption of fundamental biochemical pathways in plants and fungi, underscore the versatility of this chemical scaffold. The representative compounds discussed in this guide highlight the potential for developing highly effective crop protection agents.
Future research in this area should focus on the synthesis of novel derivatives with improved selectivity, lower environmental impact, and novel modes of action to combat the growing challenge of pesticide resistance. A thorough understanding of the structure-activity relationships of nitrophenyl compounds will be crucial in designing the next generation of sustainable and effective pesticides. [14]
References
- Google Patents. (n.d.). Synergistic insecticide composition including nitrophenol compound and insecticidally active compound.
- Hostert, L., et al. (2021). SERS detection and comprehensive study of p-nitrophenol: towards pesticide sensing. New Journal of Chemistry, 45(8), 3886-3891.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrofen. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from [Link]
- Wang, R., et al. (2023). Novel Nitrophenyl Substituted Anthranilic Diamide Derivatives: Design, Synthesis, Selectivity, and Antiresistance. Journal of Agricultural and Food Chemistry, 71(46), 18367–18378.
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]
- Stănescu, M. D. (2016). PESTICIDES: Synthesis, Activity and Environmental Aspects.
-
Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]
-
CABI. (n.d.). Fungicide Efficacy Evaluation. Retrieved from [Link]
- Perelomov, L. V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives.
- ChemBlink. (n.d.). The Role of 4-Nitrophenol in Modern Agrochemical Synthesis.
-
ResearchGate. (n.d.). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
- MDPI. (2021). Plant-Derived Pesticides as an Alternative to Pest Management and Sustainable Agricultural Production: Prospects, Applications and Challenges. Molecules, 26(17), 5285.
- National Center for Biotechnology Information. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Visualized Experiments, (191).
-
Coastal Wiki. (2020). Ethyl O-(p-nitrophenyl) phenyl phosphonothionate. Retrieved from [Link]
-
Prime Scholars. (n.d.). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Retrieved from [Link]
-
World Health Organization. (n.d.). WHO Guidance for efficacy testing and risk assessment. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]
- MDPI. (2018). PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. International Journal of Molecular Sciences, 19(9), 2736.
-
Health Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]
A Comparative Benchmarking Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)propan-2-one and Its Analogs
This guide provides an in-depth technical comparison of synthetic routes to 1-(4-fluoro-2-nitrophenyl)propan-2-one, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] We will benchmark a patented synthesis of this compound against a more general and widely applicable synthetic strategy for structurally similar nitrophenylpropanones. This comparative analysis is designed to offer researchers, chemists, and process development professionals a comprehensive understanding of the available synthetic methodologies, highlighting their respective advantages and limitations.
Introduction: The Significance of Substituted Nitrophenylpropanones
Substituted nitrophenylpropanones are valuable building blocks in organic synthesis. The presence of both a nitro group and a keto-moiety provides two reactive centers that can be selectively manipulated to construct more complex molecular architectures. Specifically, the 2-nitrophenylacetone framework is a crucial precursor for various heterocyclic compounds. The incorporation of a fluorine atom can further enhance the pharmacokinetic properties of the final active pharmaceutical ingredient, such as metabolic stability and bioavailability.
Synthetic Strategies: A Comparative Overview
This guide will dissect two primary synthetic strategies:
-
A Specialized Route: The patented synthesis of this compound from 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one.
-
A Generalizable Approach: A two-step synthesis involving a Henry (nitroaldol) reaction followed by oxidation, which can be applied to a range of substituted nitrobenzaldehydes to produce the corresponding nitrophenylpropanones.
We will use this general approach to benchmark the synthesis of the target compound against the following structurally similar molecules:
-
1-(2-Fluoro-4-nitrophenyl)propan-2-one: A positional isomer.
-
1-(3-Fluoro-2-nitrophenyl)propan-2-one: Another positional isomer.
-
1-(2-Nitrophenyl)propan-2-one: The non-fluorinated parent compound.
Part 1: Patented Synthesis of this compound
A patented method describes a seemingly efficient route to the target compound from a substituted pentenone.[1] While the patent details the final conversion, the synthesis of the pentenone precursor is not explicitly outlined. A plausible approach to this precursor would be a base-catalyzed condensation of 1-fluoro-2-nitrobenzene with acetylacetone. The overall proposed pathway is depicted below.
Caption: Proposed and patented synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Patented Route
Step 1: Synthesis of 3-(4-Fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one (Precursor)
-
Rationale: This step involves a nucleophilic aromatic substitution followed by an intramolecular condensation. A strong base is required to deprotonate acetylacetone, which then acts as the nucleophile.
-
Procedure:
-
To a solution of acetylacetone (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-fluoro-2-nitrobenzene (1 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the precursor.
-
Step 2: Conversion to this compound (Target Compound) [1]
-
Rationale: This step utilizes a strong acid resin as a catalyst in acetic acid to effect a retro-aldol-type reaction followed by decarboxylation. This method avoids the use of large quantities of strong mineral acids, reducing acid waste.
-
Procedure:
-
In a reaction flask, suspend 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one (1 equivalent) and a macroporous strong acid type catalytic resin (e.g., Amberlyst 15) in glacial acetic acid.
-
Heat the mixture to 110-115 °C with stirring for 3-4 hours.
-
Monitor the reaction by HPLC until the starting material is consumed (<0.2%).
-
Filter the hot reaction mixture to remove the catalyst resin and wash the resin with hot acetic acid.
-
Combine the filtrate and washings, and remove approximately two-thirds of the solvent under reduced pressure.
-
Cool the remaining solution to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with a small amount of cold acetic acid, and dry under vacuum to yield the final product.
-
Part 2: A Generalizable Two-Step Synthesis for Comparative Benchmarking
A more conventional and broadly applicable route to nitrophenylpropanones involves the Henry reaction of a substituted nitrobenzaldehyde with nitroethane, followed by oxidation of the resulting nitroalkanol. This two-step process allows for a direct comparison of the synthesis of the target compound with its structural isomers and non-fluorinated analog.
Caption: General two-step synthesis of substituted nitrophenylpropanones.
Experimental Protocol: General Synthesis of Nitrophenylpropanones
Step 1: Henry (Nitroaldol) Reaction
-
Rationale: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The acidic α-proton of nitroethane is removed by a base to form a nitronate anion, which then attacks the electrophilic carbonyl carbon of the substituted 2-nitrobenzaldehyde.
-
Procedure:
-
Dissolve the substituted 2-nitrobenzaldehyde (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent such as methanol or isopropanol.
-
Add a catalytic amount of a base (e.g., triethylamine or potassium carbonate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitroalkanol, which can be used in the next step without further purification.
-
Step 2: Oxidation of the Nitroalkanol
-
Rationale: The secondary alcohol of the nitroalkanol intermediate is oxidized to a ketone. A common method for this transformation is the Nef reaction, which involves the hydrolysis of a salt of the nitroalkane under acidic conditions. Alternatively, direct oxidation using a chromium-based reagent can be employed.
-
Procedure (Potassium Dichromate Oxidation):
-
Dissolve the crude nitroalkanol (1 equivalent) in a suitable solvent like acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium dichromate (1.2 equivalents) in aqueous sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by pouring it into ice water and extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final nitrophenylpropanone.
-
Comparative Data Analysis
The following table summarizes the expected performance of the different synthetic routes based on literature precedents and chemical principles.
| Compound | Synthetic Route | Key Reagents | Reaction Conditions | Expected Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| This compound | Patented Route | Acid Resin, Acetic Acid | 110-115 °C, 3-4 h | ~95 | >97 | Advantages: High yield and purity, avoids strong mineral acids. Disadvantages: Requires a specific, potentially multi-step precursor. |
| This compound | General Route | Base, K₂Cr₂O₇/H₂SO₄ | RT to 40 °C, 12-28 h | 60-70 (overall) | >95 (after purification) | Advantages: More versatile starting materials. Disadvantages: Use of hazardous chromium reagent, moderate overall yield. |
| 1-(2-Fluoro-4-nitrophenyl)propan-2-one | General Route | Base, K₂Cr₂O₇/H₂SO₄ | RT to 40 °C, 12-28 h | 60-70 (overall) | >95 (after purification) | Advantages: Applicable to various isomers. Disadvantages: Similar to the above. |
| 1-(3-Fluoro-2-nitrophenyl)propan-2-one | General Route | Base, K₂Cr₂O₇/H₂SO₄ | RT to 40 °C, 12-28 h | 55-65 (overall) | >95 (after purification) | Advantages: Demonstrates broad applicability. Disadvantages: Potentially lower yield due to steric hindrance from the 3-fluoro substituent. |
| 1-(2-Nitrophenyl)propan-2-one | General Route | Base, K₂Cr₂O₇/H₂SO₄ | RT to 40 °C, 12-28 h | 65-75 (overall) | >95 (after purification) | Advantages: Serves as a baseline for the effect of the fluorine substituent. Disadvantages: Use of hazardous chromium reagent. |
Discussion and Mechanistic Insights
The patented route for the synthesis of this compound offers a high-yielding final step. The use of a recyclable solid acid catalyst is also an advantage from a green chemistry perspective. However, the overall efficiency of this route is highly dependent on the synthesis of the 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one precursor, which may involve multiple steps and purification challenges.
The general two-step approach via the Henry reaction provides a more flexible and widely applicable method for accessing a variety of substituted nitrophenylpropanones. The Henry reaction itself is a robust C-C bond-forming reaction. The subsequent oxidation of the nitroalkanol to the ketone is the critical step that can impact the overall yield. While the use of chromium reagents is effective, concerns over toxicity and waste disposal may necessitate the exploration of alternative oxidation methods, such as the Swern or Dess-Martin periodinane oxidations, although these may introduce different cost and work-up considerations.
The position of the fluorine atom on the phenyl ring is expected to have a modest electronic effect on the reactivity of the aldehyde in the Henry reaction and is unlikely to significantly alter the reaction outcome compared to the non-fluorinated analog. Any observed differences in yield are more likely attributable to variations in the physical properties of the intermediates, such as solubility and ease of purification.
Conclusion
For the specific synthesis of this compound on a large scale, the patented route appears highly advantageous, provided an efficient synthesis of the precursor can be established. For research and development purposes, and for the synthesis of a broader range of analogs, the general two-step Henry reaction followed by oxidation offers a reliable and adaptable methodology. The choice of synthetic route will ultimately depend on the specific project goals, scale of production, and the availability and cost of starting materials. This guide provides the foundational data and protocols to make an informed decision based on these critical factors.
References
- Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. CN108191759A.
-
Henry Reaction. Wikipedia. Available at: [Link]
-
Nef Reaction. Wikipedia. Available at: [Link]
-
Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules. 2008, 13(5), 1147-1153. Available at: [Link]
-
1-(3-Fluoro-2-nitrophenyl)propan-2-one. Hoffman Fine Chemicals. Available at: [Link]
-
1-(2-Nitrophenyl)propan-2-one. PubChem. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 1-(4-Fluoro-2-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel compounds are the currency of innovation. Among these, 1-(4-Fluoro-2-nitrophenyl)propan-2-one, a halogenated nitroaromatic ketone, presents significant potential. However, its chemical nature necessitates a robust and informed approach to safety and handling. This guide, compiled by senior application scientists, provides essential, immediate, and procedural intelligence to ensure the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a deep-seated rationale for each recommendation, grounded in the established principles of chemical safety for nitroaromatic and halogenated compounds.
Hazard Assessment: Understanding the Intrinsic Risks
Based on analogous compounds such as 1-(4-Nitrophenyl)propan-2-one and 2-Nitrophenol, we can anticipate the following primary hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[5][6]
-
Harmful if Swallowed or Inhaled: Ingestion or aerosol inhalation could lead to adverse health effects.[6][7]
-
Organ Damage: Prolonged or repeated exposure to similar compounds has been shown to potentially cause organ damage.[8]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39616-99-4 | [9] |
| Molecular Formula | C9H8FNO3 | [9] |
| Molecular Weight | 197.16 g/mol | [9][10] |
| Appearance | Yellow to pale yellow oil | [11] |
| Storage | 2-8°C, sealed in a dry environment | [10][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of each component is a deliberate choice to mitigate specific, identified risks.
Core PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn over the goggles, especially when there is a risk of splashing or exothermic reaction.[12][13]
-
Hand Protection: Double gloving with nitrile gloves is recommended for short-term protection against a broad range of chemicals.[12] For extended handling or in the event of a spill, heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) should be used. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is essential.[12] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[14]
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
Enhanced PPE for Specific Operations:
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[12][15] The type of respirator (e.g., air-purifying with appropriate cartridges or supplied-air) will depend on the specific procedure and a formal risk assessment.[14]
Table 2: PPE Recommendations Based on Task
| Task | Minimum PPE Requirement | Enhanced PPE (if applicable) |
| Weighing and preparing solutions | Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes | Face shield, chemical-resistant apron |
| Performing reactions | Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes | Face shield, chemical-resistant apron, consider respiratory protection based on reaction scale and volatility |
| Handling spills | Chemical splash goggles, heavy-duty chemical-resistant gloves, lab coat, chemical-resistant apron, closed-toe shoes | NIOSH-approved respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and preventing incidents.
Preparation and Weighing:
-
Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing: If weighing the compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
Conducting Reactions:
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to mitigate the risk of unforeseen reactivity, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Be mindful of potential exothermic reactions. Use an ice bath for cooling as a precautionary measure, especially during initial trials.
-
Ventilation: Ensure the chemical fume hood is operating correctly and the sash is at the appropriate height.
Post-Reaction Work-up and Purification:
-
Quenching: Carefully quench the reaction mixture using appropriate and pre-determined procedures.
-
Extraction and Purification: All extractions and purification steps (e.g., chromatography) should be performed within the fume hood.
Emergency Response and Spill Management
Preparedness is key to effectively managing unforeseen events.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill Cleanup:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated nitroaromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[16]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. The container should be labeled as "Halogenated Organic Waste".[2][4]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[3]
-
Solid vs. Liquid Waste: Separate solid and liquid waste streams into appropriately labeled containers.
-
Tagging: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[3]
Disposal Procedure:
-
Contact EH&S: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department for waste pickup.
-
Do Not Drain Dispose: Under no circumstances should this compound or its waste be disposed of down the drain.[16]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
-
Aromatic halogenated amines and nitro-compounds. Croner-i. Available from: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available from: [Link]
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Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
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Personal Protective Equipment. US EPA. Available from: [Link]
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Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. US EPA. Available from: [Link]
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1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367. PubChem. Available from: [Link]
-
UNIT 7: Personal Protective Equipment. CTAHR. Available from: [Link]
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CAS RN 1805900-45-1 | 1-(3-Fluoro-2-nitrophenyl)propan-2-one. Hoffman Fine Chemicals. Available from: [Link]
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Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available from: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available from: [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
